7-Methylbenzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-7-3-2-4-8-5-6-10-9(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQXPPBIJBCIMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168892 | |
| Record name | 7-Methylbenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17059-52-8 | |
| Record name | 7-Methylbenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17059-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methylbenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017059528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methylbenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methylbenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-METHYLBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ7272436A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Methylbenzofuran for Medicinal Chemistry and Drug Discovery
This guide provides a comprehensive technical overview of 7-Methylbenzofuran, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document will delve into its chemical identity, synthesis, physicochemical properties, reactivity, and its emerging role as a valuable scaffold in medicinal chemistry.
Core Identification and Physicochemical Properties
This compound, a substituted derivative of benzofuran, is characterized by a fused benzene and furan ring system with a methyl group at the 7-position. This structural motif is a key building block in a variety of biologically active molecules.[1]
Key Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 17059-52-8 | |
| Molecular Formula | C₉H₈O | |
| Molecular Weight | 132.16 g/mol | |
| IUPAC Name | 7-methyl-1-benzofuran | |
| Boiling Point | 190-191 °C at 760 mmHg | |
| Solubility | Soluble in alcohol; sparingly soluble in water (est. 208.7 mg/L at 25 °C) |
Synthesis of the Benzofuran Core: A Strategic Overview
The synthesis of the benzofuran scaffold is a cornerstone of many medicinal chemistry programs. Various strategies have been developed, often relying on transition-metal-catalyzed cyclization reactions. The choice of a particular synthetic route is dictated by the availability of starting materials, desired substitution patterns, and scalability.
A prevalent and versatile method for constructing the benzofuran ring system involves the palladium-catalyzed coupling of an o-halophenol with a terminal alkyne, followed by intramolecular cyclization. This approach, often referred to as a Sonogashira coupling followed by cyclization, offers a high degree of convergence and functional group tolerance.
Illustrative Synthetic Workflow
Below is a conceptual workflow for the synthesis of a substituted benzofuran, illustrating the key transformations.
Caption: Conceptual workflow for benzofuran synthesis.
Representative Experimental Protocol: Synthesis of a this compound Derivative
Objective: To synthesize a 2,3-disubstituted this compound derivative.
Materials:
-
2-Iodo-6-methylphenol
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine)
-
Solvent (e.g., tetrahydrofuran, THF)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodo-6-methylphenol (1.0 eq), the palladium catalyst (0.02 eq), and copper(I) iodide (0.04 eq).
-
Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine (2.0 eq).
-
Alkyne Addition: Slowly add the terminal alkyne (1.2 eq) to the reaction mixture.
-
Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2,3-disubstituted this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent its deactivation.
-
Copper(I) Iodide: CuI acts as a co-catalyst in the Sonogashira reaction, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: The base is required to deprotonate the terminal alkyne, forming the nucleophilic acetylide species, and to neutralize the hydrogen iodide formed during the reaction.
-
Purification: Flash column chromatography is a standard technique for purifying organic compounds of moderate polarity, effectively separating the product from unreacted starting materials and catalyst residues.
Chemical Reactivity of the Benzofuran Ring System
The reactivity of the benzofuran ring is influenced by the interplay of the fused benzene ring and the electron-rich furan ring. Electrophilic aromatic substitution is a key reaction type for functionalizing the benzofuran core.
Electrophilic Aromatic Substitution
The furan moiety of the benzofuran system is generally more susceptible to electrophilic attack than the benzene ring. Theoretical calculations and experimental evidence suggest that electrophilic substitution preferentially occurs at the C2 and C3 positions of the furan ring. The regioselectivity of the attack (C2 vs. C3) can be influenced by the nature of the electrophile and the substituents already present on the ring. For many electrophilic substitution reactions, attack at the C2 position is favored.
The methyl group at the 7-position in this compound is an electron-donating group, which can further activate the benzene ring towards electrophilic attack, although the furan ring generally remains the more reactive site.
Other Reactions
The benzofuran ring can also undergo other transformations, such as:
-
Ring-opening reactions: Under certain conditions, particularly with strong reducing agents or in the presence of specific catalysts, the furan ring can be opened.[2]
-
Cycloaddition reactions: The C2-C3 double bond of the furan ring can participate in cycloaddition reactions.[3]
Applications in Drug Discovery and Medicinal Chemistry
The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide range of biological activities.[4] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an attractive core for designing new therapeutic agents.
Anticancer Activity
A significant body of research has focused on the development of benzofuran derivatives as potential anticancer agents. These compounds have been shown to target various cellular pathways involved in cancer progression. For example, certain substituted benzofurans have demonstrated potent inhibitory activity against tubulin polymerization, a critical process in cell division. The substitution pattern on the benzofuran ring is crucial for optimizing anticancer activity. For instance, the introduction of hydroxyl groups and other substituents at specific positions can enhance the compound's interaction with its biological target.
Neurodegenerative Diseases
The benzofuran scaffold has also been explored for the treatment of neurodegenerative disorders like Alzheimer's disease. Some benzofuran derivatives have been designed as inhibitors of enzymes such as acetylcholinesterase (AChE), which plays a role in the cognitive decline associated with Alzheimer's. The benzofuran core can serve as a bioisosteric replacement for other aromatic systems in known AChE inhibitors, allowing for the exploration of new chemical space and the development of compounds with improved pharmacological profiles.
Analytical Characterization
The structural elucidation and purity assessment of this compound and its derivatives rely on a combination of spectroscopic and spectrometric techniques.
Workflow for Structural Verification
Caption: Analytical workflow for structural confirmation.
Expected Spectral Features
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the benzene and furan rings, as well as a singlet for the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons provide valuable information about the substitution pattern.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbons of the furan ring typically appearing at different chemical shifts compared to those of the benzene ring.
-
Mass Spectrometry: Mass spectrometry will provide the molecular weight of the compound, confirming its molecular formula. The fragmentation pattern can also offer clues about the structure. The molecular ion peak for this compound would be expected at an m/z of 132.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic rings and the methyl group, as well as C=C stretching vibrations within the aromatic system and C-O stretching of the furan ring.
Standard Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound derivative.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent depends on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H, ¹³C, and any necessary 2D NMR spectra according to the instrument's standard operating procedures.
Safety and Handling
As with any chemical substance, proper safety precautions should be taken when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
It is recommended to consult the Safety Data Sheet (SDS) for specific handling and safety information.
Conclusion
This compound is a valuable building block in organic synthesis and medicinal chemistry. Its versatile reactivity and the biological significance of the benzofuran scaffold make it a compound of high interest for the development of novel therapeutics. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers aiming to leverage this important heterocyclic system in their drug discovery efforts.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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The Good Scents Company. (n.d.). 7-methyl benzofuran. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]
- Shaikh, A., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(47), 29853-29881.
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ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]
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Benzo[b]furan: Chemical Reactivity. (2020, December 7). [Video]. YouTube. [Link]
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7-Methylbenzofuran: A Technical Guide for Advanced Research
Abstract
This technical guide provides an in-depth examination of 7-Methylbenzofuran, a heterocyclic aromatic compound of significant interest to the chemical and pharmaceutical sciences. The document delineates its formal nomenclature, physicochemical properties, and detailed protocols for its structural elucidation via spectroscopic methods. Furthermore, it explores established synthetic methodologies and discusses the pivotal role of the benzofuran scaffold, specifically this compound, as a privileged structural motif in modern drug discovery and development. This guide is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of this important molecule.
Introduction and Nomenclature
Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring.[1] Its derivatives are foundational scaffolds in a multitude of natural products and synthetic molecules, exhibiting a wide array of biological activities.[2][3] These activities include but are not limited to anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4] The strategic placement of substituents on the benzofuran core allows for the fine-tuning of its pharmacological profile, making it a versatile platform for medicinal chemists.[1]
The subject of this guide, this compound, is a derivative where a methyl group is substituted at the 7-position of the benzofuran ring. According to the International Union of Pure and Applied Chemistry (IUPAC), its formal name is 7-methyl-1-benzofuran .[5] The numbering of the benzofuran ring system begins at the oxygen atom (position 1) and proceeds around the furan ring first.
Core Chemical Identifiers
To ensure unambiguous identification, the following identifiers are provided for this compound:
| Identifier | Value | Source |
| IUPAC Name | 7-methyl-1-benzofuran | [5] |
| CAS Number | 17059-52-8 | [6] |
| Molecular Formula | C₉H₈O | [7][8] |
| Molecular Weight | 132.16 g/mol | [5] |
| InChIKey | PHQXPPBIJBCIMI-UHFFFAOYSA-N | [6] |
Physicochemical Properties
Understanding the physical and chemical properties of this compound is critical for its handling, synthesis, and application in research settings.
| Property | Value | Notes |
| Boiling Point | 190-191 °C | At 760 mm Hg[7] |
| Molecular Weight | 132.16 g/mol | [7] |
| Flash Point | 68.3 °C (155 °F) | Estimated[7] |
| Solubility | Soluble in alcohol | [7] |
| Water Solubility | 208.7 mg/L at 25 °C | Estimated[7] |
| logP (o/w) | 3.130 | Estimated partition coefficient[7] |
Synthesis of this compound
The synthesis of substituted benzofurans is a well-established field in organic chemistry. While specific, high-yield syntheses for this compound are often proprietary or embedded within larger synthetic schemes, a general and robust approach involves the cyclization of an appropriately substituted precursor. A common strategy is the acid-catalyzed cyclization of a propargyl ether of a cresol.
General Synthetic Workflow: Perkin Rearrangement Logic
A representative synthesis can be conceptualized based on the Perkin rearrangement, which involves the base-catalyzed reaction of a salicylaldehyde with an acid anhydride. For this compound, a more direct modern approach often involves palladium-catalyzed coupling and cyclization strategies.
The diagram below outlines a generalized workflow for the synthesis of a substituted benzofuran, which can be adapted for this compound starting from o-cresol.
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)
This protocol describes a plausible laboratory-scale synthesis of this compound.
Objective: To synthesize this compound via O-alkylation of o-cresol followed by cyclization.
Materials:
-
o-Cresol
-
Propargyl bromide (80% in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Silver(I) carbonate (Ag₂CO₃)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Step 1: Synthesis of 1-(Prop-2-yn-1-yloxy)-2-methylbenzene.
-
To a stirred solution of o-cresol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Slowly add propargyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the propargyl ether intermediate.
-
-
Step 2: Cyclization to this compound.
-
Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous dichloromethane.
-
Add silver(I) carbonate (0.1 eq) to the solution.
-
Stir the reaction at room temperature, monitoring by TLC for the formation of the product (typically 12-24 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a 99:1 hexanes:ethyl acetate eluent) to afford pure this compound.
-
Self-Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the obtained data with established literature values.
Structural Elucidation via Spectroscopy
Spectroscopic analysis is indispensable for the unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The complete assignment of ¹H and ¹³C NMR signals is crucial for structural verification and is typically achieved using a combination of 1D and 2D NMR experiments (COSY, HSQC, HMBC).[9]
Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | ~7.6 | ~145 |
| 3 | ~6.7 | ~106 |
| 4 | ~7.2 | ~120 |
| 5 | ~7.1 | ~124 |
| 6 | ~7.0 | ~122 |
| 7 | - | ~129 |
| 3a | - | ~128 |
| 7a | - | ~154 |
| -CH₃ (at C7) | ~2.5 (singlet) | ~16 |
Note: These are approximate values. Actual shifts can vary based on solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups and bond types present in a molecule.[10] For this compound, the spectrum is characterized by vibrations of the aromatic rings and the C-O-C ether linkage.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2950-2850 | C-H Stretch | Methyl (-CH₃) |
| ~1600-1450 | C=C Stretch | Aromatic Ring |
| ~1250-1050 | C-O Stretch | Aryl Ether (C-O-C) |
| ~850-750 | C-H Bend | Out-of-plane bending for substituted benzene |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation pattern, which serves as a molecular fingerprint.
-
Electron Ionization (EI-MS): The mass spectrum of this compound will show a prominent molecular ion (M⁺) peak at m/z = 132.16.[6][11] Key fragmentation patterns would involve the loss of a hydrogen atom to give a stable tropylium-like cation at m/z = 131, and potentially the loss of a methyl radical or CO.[11]
Applications in Drug Discovery and Development
The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] Derivatives have shown significant potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[2][3]
Role as a Core Scaffold
The 7-methyl substitution can influence the molecule's steric and electronic properties, which in turn affects its binding affinity to biological targets. For instance, in the development of anticancer agents, substitutions on the benzofuran ring are critical for modulating activity.[1] While specific approved drugs containing the this compound moiety are not prominent, it serves as a crucial building block and intermediate in the synthesis of more complex, biologically active molecules.[12]
The introduction of functional groups at the 7-position of the benzofuran ring has been shown to be a viable strategy for enhancing the anticancer activity of certain compounds.[1] For example, the presence of a hydroxyl group at C7 can act as a hydrogen bond donor, improving interactions within a target's binding site.[1] The 7-methyl group, while not a hydrogen bond donor, provides a lipophilic and sterically defined substituent that can be crucial for optimizing van der Waals interactions and metabolic stability.
Example Biological Pathway: Tubulin Polymerization Inhibition
Many benzofuran derivatives exert their anticancer effects by interfering with microtubule dynamics through tubulin binding. While this compound itself is not a tubulin inhibitor, it serves as a scaffold for derivatives that are. The diagram below illustrates the general mechanism of action for such compounds.
Caption: Mechanism of tubulin polymerization inhibition.
This pathway highlights how scaffolds like this compound can be elaborated to create potent anticancer agents that disrupt fundamental cellular processes. The 7-methyl group can play a role in orienting the molecule within the binding pocket, enhancing its inhibitory effect.
Conclusion
This compound is more than a simple methylated heterocyclic compound; it is a valuable building block with significant potential in synthetic and medicinal chemistry. Its well-defined structure, accessible synthesis, and the proven biological relevance of its core scaffold make it a subject of ongoing interest for researchers. This guide has provided a comprehensive overview of its fundamental properties, analytical characterization, and its role in the broader context of drug discovery, offering a solid foundation for professionals engaged in advanced chemical and pharmaceutical research.
References
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The Good Scents Company. (n.d.). 7-methyl benzofuran. Retrieved from [Link]
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Al-Ostoot, F. H., Al-Ghamdi, S., Al-Mughem, F. A., Al-Zahrani, A. A., Al-Ghamdi, M. S., Al-Massarani, S. M., & El-Sayed, M. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2848. Available from: [Link]
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Wójcik, M., Ulenberg, S., & Cholewiński, G. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1563. Available from: [Link]
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Asghari, S., Ramezani, M., & Asghari, S. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Research in Pharmaceutical Sciences, 12(3), 175–189. Available from: [Link]
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NIST. (n.d.). Benzofuran, 7-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved from [Link]
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NIST. (n.d.). Benzofuran, 7-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Gong, J., Hu, K., Shao, Y., Li, R., Zhang, Y., Hu, M., & Chen, J. (2019). Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Supporting Information - The Royal Society of Chemistry. Retrieved from [Link]
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Rawat, P., Kaur, H., & Semwal, P. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available from: [Link]
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ResearchGate. (n.d.). Benzofuran derivatives with antifungal activity. Retrieved from [Link]
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NIST. (n.d.). Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]
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Supporting Information. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20263, 2-Methylbenzofuran. Retrieved from [Link]
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Coelho, P. J., Fernandes, I. C., & Carvalho, L. M. (2008). 1H and 13C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. Magnetic Resonance in Chemistry, 46(4), 295-300. Available from: [Link]
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Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]
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Szafran, Z., & Pike, R. M. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Authored by a Senior Application Scientist
An In-Depth Technical Guide to the Spectroscopic Data of 7-Methylbenzofuran
Introduction: The Significance of the Benzofuran Scaffold in Modern Research
Benzofuran and its derivatives represent a cornerstone in heterocyclic chemistry, frequently appearing as a core structural motif in a vast array of natural products and synthetically developed pharmacological agents.[1][2] The inherent biological activity of the benzofuran scaffold is remarkably diverse, with derivatives exhibiting properties ranging from antimicrobial and antifungal to potent anticancer, anti-inflammatory, and antioxidant activities.[2][3][4] This wide spectrum of bioactivity makes the benzofuran skeleton a privileged scaffold in drug discovery and development.[1][3] this compound, a specific analogue, serves as a valuable building block and a model compound for understanding the structure-activity relationships within this important class of molecules. A thorough characterization of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and the rational design of more complex, biologically active molecules.
This guide provides a comprehensive analysis of the key spectroscopic data for this compound, intended for researchers, chemists, and professionals in the field of drug development. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, underpinned by the causal logic behind the experimental observations and protocols.
Molecular Structure and Physicochemical Properties
A clear understanding of the molecule's basic properties is essential before delving into its spectroscopic characterization.
Molecular Structure Diagram
Caption: Molecular structure of 7-Methyl-1-benzofuran.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈O | PubChem[5] |
| Molecular Weight | 132.16 g/mol | PubChem[5] |
| IUPAC Name | 7-methyl-1-benzofuran | PubChem[5] |
| CAS Number | 17059-52-8 | PubChem[5] |
| Boiling Point | 190-191 °C at 760 mm Hg | The Good Scents Company[6] |
| Solubility | Soluble in alcohol; sparingly soluble in water (208.7 mg/L at 25 °C est.) | The Good Scents Company[6] |
Spectroscopic Analysis Workflow
The structural elucidation of an organic compound is a systematic process.[7] A combination of spectroscopic techniques is employed, with each method providing a unique piece of the structural puzzle.[8] The results are then integrated to confirm the final structure.
Workflow Diagram for Structural Elucidation
Caption: General workflow for spectroscopic identification.
¹H NMR Spectroscopy
Proton NMR provides detailed information about the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the neighboring protons (spin-spin splitting).[9]
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~7.5 - 7.7 | Doublet (d) | 1H | J ≈ 2.2 | Located on the electron-deficient furan ring, adjacent to the oxygen atom. Coupled to H-3. |
| H-3 | ~6.6 - 6.8 | Doublet (d) | 1H | J ≈ 2.2 | Also on the furan ring, coupled to H-2. Generally upfield from H-2. |
| H-4 | ~7.3 - 7.5 | Doublet (d) | 1H | J ≈ 7.5 - 8.0 | Aromatic proton ortho to the ring fusion, coupled to H-5. |
| H-5 | ~7.0 - 7.2 | Triplet (t) | 1H | J ≈ 7.5 | Aromatic proton coupled to both H-4 and H-6. |
| H-6 | ~7.1 - 7.3 | Doublet (d) | 1H | J ≈ 7.0 - 7.5 | Aromatic proton adjacent to the methyl-substituted carbon, coupled to H-5. |
| -CH₃ (at C-7) | ~2.4 - 2.6 | Singlet (s) | 3H | N/A | Methyl protons attached to the aromatic ring. Appears as a singlet as there are no adjacent protons. |
Interpretation Insights:
-
Aromatic Region (6.5-8.5 ppm): The protons on the benzene and furan rings are deshielded due to the anisotropy of the circulating π electrons, causing them to resonate downfield.[9]
-
Furan Protons: H-2 and H-3 show characteristic doublet splitting with a small coupling constant (J), typical for protons on a furan ring.
-
Benzene Protons: H-4, H-5, and H-6 form a coupled system. The pattern arises from their ortho and meta relationships. The specific substitution pattern dictates the observed multiplicities (doublet, triplet, doublet).[10][11]
-
Methyl Protons: The methyl group at C-7 is a sharp singlet, a key identifying feature, as it lacks adjacent protons for coupling. Its chemical shift is in the typical range for an aryl methyl group.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: While modern spectrometers can calibrate using the solvent signal, tetramethylsilane (TMS) can be added as an internal reference (δ 0.00 ppm).[9]
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Shimming: Optimize the magnetic field homogeneity by adjusting the shim coils to obtain sharp, symmetrical peaks.
-
Acquisition: Set the appropriate spectral width, acquisition time, and number of scans. For a routine ¹H NMR, 8 to 16 scans are typically sufficient.
-
Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction.
-
Analysis: Calibrate the chemical shift scale to the reference signal. Integrate the peaks and measure coupling constants.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule and their chemical environment.[12]
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~145 | Furan ring carbon adjacent to oxygen, highly deshielded. |
| C-3 | ~107 | Furan ring carbon beta to oxygen, more shielded than C-2. |
| C-3a | ~128 | Bridgehead carbon of the benzene ring. |
| C-4 | ~121 | Aromatic CH carbon. |
| C-5 | ~124 | Aromatic CH carbon. |
| C-6 | ~123 | Aromatic CH carbon. |
| C-7 | ~130 | Aromatic carbon bearing the methyl group. |
| C-7a | ~154 | Bridgehead carbon adjacent to the oxygen atom, deshielded. |
| -CH₃ | ~15-20 | Methyl carbon, typically found in the upfield region. |
Note: Chemical shifts are estimated based on typical values for benzofuran derivatives and substituted benzenes.[12][13]
Interpretation Insights:
-
Quaternary Carbons: The spectrum will show nine distinct signals, corresponding to the nine unique carbon atoms. C-3a, C-7, and C-7a are quaternary carbons and will typically have lower intensities in a standard proton-decoupled spectrum.
-
Oxygen-Linked Carbons: C-2 and C-7a are significantly deshielded (shifted downfield) due to the electronegativity of the adjacent oxygen atom.
-
Aromatic Carbons: The remaining sp² hybridized carbons of the benzene and furan rings appear in the typical aromatic region of 105-155 ppm.[12]
-
Aliphatic Carbon: The methyl carbon (-CH₃) signal appears far upfield, characteristic of an sp³ hybridized carbon.
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Instrument Setup: Use a broadband probe tuned to the ¹³C frequency.
-
Acquisition: Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans (hundreds to thousands) is necessary to achieve a good signal-to-noise ratio.
-
Processing & Analysis: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the solvent signal or TMS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[14]
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic/Vinylic C-H |
| ~2950-2850 | Medium-Weak | C-H Stretch | Aliphatic C-H (Methyl) |
| ~1600 & ~1475 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1250-1050 | Strong | C-O Stretch | Aryl-Alkyl Ether |
| ~850-750 | Strong | C-H Bend | Out-of-plane bending for substituted benzene |
Interpretation Insights:
-
C-H Stretching: The presence of peaks above 3000 cm⁻¹ confirms the sp² C-H bonds of the aromatic and furan rings, while peaks just below 3000 cm⁻¹ indicate the sp³ C-H bonds of the methyl group.
-
Aromatic C=C Stretching: The characteristic absorptions around 1600 and 1475 cm⁻¹ are indicative of the carbon-carbon double bonds within the aromatic system.
-
C-O Ether Stretch: A strong, prominent band in the 1250-1050 cm⁻¹ region is a key diagnostic peak for the C-O-C stretching of the furan's ether linkage.[15]
-
Fingerprint Region (< 1000 cm⁻¹): The pattern of C-H out-of-plane bending bands in this region can provide clues about the substitution pattern on the benzene ring.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation:
-
Liquid Sample: A drop of neat liquid (if boiling point is high) can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid Sample: The compound can be ground with KBr powder and pressed into a thin pellet, or dissolved in a suitable solvent (e.g., CCl₄) and placed in a solution cell.
-
-
Background Scan: Run a background spectrum of the empty sample compartment (or salt plates/solvent) to subtract atmospheric and instrumental absorptions.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum.
-
Analysis: Identify the major absorption bands and correlate them to specific functional groups using correlation tables.[16]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its structure through analysis of its fragmentation pattern upon ionization.[17]
Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation | Rationale |
| 132 | [M]⁺˙ (Molecular Ion) | Corresponds to the molecular weight of C₉H₈O. This should be the highest mass peak in the spectrum. |
| 131 | [M-H]⁺ | Loss of a hydrogen radical, a common fragmentation. |
| 117 | [M-CH₃]⁺ | Loss of the methyl radical from the molecular ion. |
| 104 | [M-CO]⁺ | Loss of carbon monoxide, a characteristic fragmentation for furan-containing compounds. |
| 103 | [M-CHO]⁺ | Loss of a formyl radical. |
| 77 | [C₆H₅]⁺ | Phenyl cation, indicative of a benzene ring fragment. |
Interpretation Insights:
-
Molecular Ion Peak: The presence of a strong peak at m/z = 132 is the most critical piece of data, confirming the molecular weight of the compound.[5]
-
Fragmentation Pattern: The fragmentation provides a structural fingerprint. The loss of a methyl group (m/z 117) confirms its presence. The loss of CO (m/z 104) is highly characteristic of the furan ring system, which readily undergoes ring opening and rearrangement upon ionization.
Experimental Protocol: Acquiring a Mass Spectrum (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe or through a Gas Chromatography (GC) system for volatile compounds like this compound.
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: Ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.
Conclusion
The collective spectroscopic data provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (aromatic ring, ether linkage), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This comprehensive dataset serves as a crucial reference for quality control, reaction monitoring, and as a foundational starting point for further research into the synthesis and application of novel benzofuran derivatives in drug discovery and materials science.
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Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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Fakkar, S., et al. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Archives of Pharmacal Research, 40(9), 981-994. [Link]
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Science and Education Publishing. (2025). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds. [Link]
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A Research Article. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]
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Gong, J., et al. (2019). Supporting Information: Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. The Royal Society of Chemistry. [Link]
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ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H).... [Link]
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MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]
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MrWengIBChemistry. (2016, May 17). IB Chemistry Topic 11.3 Spectroscopic identification of organic compounds [Video]. YouTube. [Link]
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ResearchGate. (n.d.). 13C-NMR spectroscopic data of compounds 1-4 in DMSO-d 6. [Link]
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Organic Chemistry Data. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. [Link]
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Royal Society of Chemistry. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
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Open Access Journals. (2023). Principles of Organic Spectroscopy. [Link]
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PubMed Central. (2023). Anticancer therapeutic potential of benzofuran scaffolds. [Link]
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The Organic Chemistry Tutor. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]
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7-Methylbenzofuran: A Versatile Scaffold for Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1][2] Among its derivatives, 7-methylbenzofuran emerges as a particularly valuable building block. The strategic placement of the methyl group at the C7 position subtly modulates the electronic properties and steric environment of the heterocyclic system, offering unique advantages in regioselective functionalization and providing a key vector for metabolic stability or enhanced protein-ligand interactions in drug design. This guide provides an in-depth exploration of this compound, covering its synthesis, characteristic reactivity, and diverse applications as a precursor to complex molecular architectures.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis. The key data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₈O | [3] |
| Molecular Weight | 132.16 g/mol | [3] |
| CAS Number | 17059-52-8 | [3] |
| Boiling Point | 190-191 °C at 760 mmHg | [4] |
| logP (o/w) | ~2.7 - 3.13 (est.) | [3][4] |
| Solubility | Soluble in alcohol; sparingly soluble in water | [4] |
Spectroscopic data serves as a fingerprint for identification and purity assessment. While experimental spectra should always be acquired, typical values are referenced in databases like PubChem and NMRShiftDB.[3]
Synthesis of the this compound Core
The construction of the this compound scaffold can be achieved through various strategies, often involving the cyclization of a suitably substituted phenolic precursor. Transition metal-catalyzed reactions, particularly those employing palladium and copper, have become powerful tools for forming the furan ring with high efficiency.[5]
One common conceptual approach involves the intramolecular cyclization of an ortho-substituted phenol. For instance, a palladium-copper catalyzed Sonogashira coupling between an iodophenol and a terminal alkyne, followed by intramolecular cyclization, is a robust method for constructing the benzofuran ring system.[5]
Figure 1. A generalized synthetic workflow for this compound starting from o-cresol.
Reactivity and Strategic Functionalization
The true utility of this compound lies in its predictable and versatile reactivity, allowing for the introduction of new functional groups at several key positions. The benzofuran system is generally reactive toward electrophiles.[6]
Electrophilic Aromatic Substitution
The electron-rich nature of the benzofuran ring makes it susceptible to electrophilic attack. The preferred site of substitution is typically the C2 position, which is the most nucleophilic carbon of the furan ring.
-
Vilsmeier-Haack Formylation: This reaction provides a direct route to 2-formyl-7-methylbenzofuran, a crucial intermediate for further derivatization. The reaction of this compound with a Vilsmeier reagent (e.g., generated from DMF and POCl₃) cleanly introduces an aldehyde group at the C2 position.[6][7] This aldehyde can then be used in countless subsequent transformations like Wittig reactions, reductive aminations, or oxidations.
-
Friedel-Crafts Acylation: Acyl groups can be installed at the C2 or C3 position using Lewis acid catalysts like SnCl₄ or AlCl₃.[6] The choice of catalyst and reaction conditions can influence the regioselectivity.
Metal-Catalyzed Cross-Coupling Reactions
Modern organic synthesis relies heavily on palladium-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds.[8] To utilize this compound in these reactions, it must first be halogenated, typically at the C2 or C3 position, to create a suitable coupling partner (e.g., 2-bromo-7-methylbenzofuran).
-
Suzuki-Miyaura Coupling: A 2-bromo-7-methylbenzofuran derivative can be coupled with a wide variety of boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.[9] This reaction is known for its functional group tolerance and is a workhorse in pharmaceutical synthesis.[8][10]
-
Heck and Sonogashira Couplings: These reactions allow for the introduction of alkene and alkyne moieties, respectively, providing access to extended conjugated systems or precursors for further transformations.
Figure 2. Key functionalization pathways of the this compound core.
Benzylic Functionalization of the Methyl Group
The C7-methyl group is not merely a passive substituent. It can be activated for further reactions, such as benzylic bromination followed by nucleophilic substitution, providing another handle for molecular elaboration. Palladium-catalyzed Tsuji-Trost type reactions on related benzofuran-2-ylmethyl acetates demonstrate the feasibility of functionalizing positions adjacent to the ring system.[11][12]
Applications in Medicinal Chemistry
The benzofuran scaffold is a key component in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][13][14] The 7-methyl substitution can be critical for optimizing a compound's pharmacokinetic profile or enhancing its binding affinity. For example, in some contexts, a hydroxyl group at the C7 position has been shown to be a crucial hydrogen bond donor, significantly improving anticancer activity.[14] While direct examples for the 7-methyl group are specific to individual drug development programs, its role can be inferred as a metabolically robust, lipophilic group that can occupy specific hydrophobic pockets in a target enzyme or receptor.
Experimental Protocols
Protocol: Vilsmeier-Haack Formylation of this compound
This protocol is a representative example based on established procedures for formylating benzofuran systems.[6]
Objective: To synthesize 7-methyl-1-benzofuran-2-carbaldehyde.[7]
Materials:
-
This compound (1.0 eq)
-
N,N-Dimethylformamide (DMF) (3.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add POCl₃ (1.2 eq) dropwise via the dropping funnel over 15 minutes, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it into a beaker of crushed ice and saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate gradient of Hexanes/Ethyl Acetate to yield the pure 7-methyl-1-benzofuran-2-carbaldehyde.
Causality: The use of anhydrous conditions is critical as the Vilsmeier reagent and intermediates are moisture-sensitive. The dropwise addition of POCl₃ at 0 °C controls the exothermic reaction of forming the electrophilic chloroiminium ion. The final basic quench neutralizes the acidic reaction mixture and hydrolyzes the iminium intermediate to the desired aldehyde.
Protocol: Suzuki-Miyaura Cross-Coupling of 2-Bromo-7-methylbenzofuran
This protocol is a generalized procedure based on standard palladium-catalyzed coupling conditions.[9]
Objective: To synthesize 2-Aryl-7-methylbenzofuran.
Materials:
-
2-Bromo-7-methylbenzofuran (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
Procedure:
-
In a reaction vessel, combine 2-bromo-7-methylbenzofuran (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-7-methylbenzofuran.
Causality: The inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. The choice of solvent and base can significantly impact reaction efficiency and must be optimized for specific substrates.
Conclusion
This compound is a highly valuable and versatile building block for synthetic chemistry. Its well-defined reactivity allows for selective functionalization at multiple positions through both classic and modern catalytic methods. The strategic introduction of the C7-methyl group provides a handle that can be leveraged by medicinal chemists to fine-tune steric and electronic properties, ultimately aiding in the development of novel therapeutics and advanced materials. The protocols and reactivity patterns outlined in this guide serve as a foundational resource for researchers aiming to incorporate this powerful scaffold into their synthetic programs.
References
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Benzofuran Chemistry: A Technical Guide for Modern Drug Discovery
Abstract
Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, represents a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its prevalence in a wide array of natural products and clinically approved drugs underscores its significance as a "privileged structure."[2][3][4] This guide provides an in-depth exploration of the core principles of benzofuran chemistry, tailored for researchers, scientists, and professionals in drug development. We will traverse the landscape of its synthesis, from classical methodologies to state-of-the-art catalytic systems, dissect its inherent chemical reactivity, and survey its extensive applications in pharmacology. The narrative emphasizes the causality behind synthetic choices and provides validated protocols, grounding the discussion in authoritative literature to ensure scientific integrity.
The Benzofuran Core: Structure and Significance
Benzofuran, or benzo[b]furan, consists of a bicyclic structure where a benzene ring is fused to the 'b' side of a furan ring.[1][2] First synthesized by Perkin in 1870, this scaffold has since become a focal point of intense research.[1][2] Its unique electronic properties, arising from the interplay between the aromatic benzene ring and the electron-rich furan ring, confer a wide range of biological activities.
The benzofuran nucleus is a fundamental structural unit in numerous natural products, particularly those isolated from the plant families Moraceae and Asteraceae.[2][3] Furthermore, it is the central pharmacophore in several clinically successful drugs, demonstrating its versatility and importance in therapeutic design.[2][3]
Caption: Numbering convention for the benzofuran scaffold.
Synthesis of the Benzofuran Scaffold: A Mechanistic Perspective
The construction of the benzofuran ring system has evolved significantly, with modern methods offering high efficiency, regioselectivity, and functional group tolerance. The choice of synthetic strategy is dictated by the desired substitution pattern and the availability of starting materials.
Classical Approaches
While numerous classical methods exist, many rely on harsh conditions. A notable example is the Rap-Stoermer reaction , which involves the condensation of a phenol with an α-haloketone in the presence of a base.[2] This pathway, a variant of Dieckmann-like aldol condensation, is effective for certain substitution patterns but can have limited scope.
Transition-Metal Catalyzed Annulation
The advent of transition-metal catalysis has revolutionized benzofuran synthesis, providing mild and highly versatile pathways.[2] Catalysts based on palladium, copper, rhodium, and gold are now routinely employed.[1][2]
Palladium-Copper Co-catalyzed Sonogashira Coupling and Cyclization: This is arguably one of the most powerful and widely used methods. The strategy involves a Sonogashira coupling between an o-iodophenol and a terminal alkyne, followed by an intramolecular cyclization to forge the furan ring.[1][2] The copper co-catalyst is crucial for the reaction's success, as it facilitates the formation of a copper acetylide intermediate.[1][2] This method typically proceeds with high yields (84-91%) and tolerates a broad range of functional groups.[1][2]
Caption: Preferred sites for electrophilic attack on the benzofuran nucleus.
Applications in Drug Development and Medicinal Chemistry
The benzofuran scaffold is a prolific source of bioactive compounds, exhibiting a vast range of pharmacological activities. [1][3][4]This has cemented its status as a privileged scaffold in the design of novel therapeutic agents.
Clinically Approved Benzofuran Drugs
The versatility of the benzofuran core is exemplified by its presence in several marketed drugs targeting a variety of diseases.
| Drug Name | Therapeutic Class | Mechanism of Action / Use |
| Amiodarone | Antiarrhythmic (Class III) | Blocks potassium channels, prolonging the cardiac action potential. Used to treat ventricular and supraventricular arrhythmias. [3] |
| Dronedarone | Antiarrhythmic | A non-iodinated derivative of amiodarone with a similar mechanism but improved safety profile. Used for atrial fibrillation. [2] |
| Benzbromarone | Uricosuric Agent | Inhibits the renal tubular reabsorption of uric acid. Used for the treatment of gout. [2] |
| Saprisartan | Antihypertensive | An angiotensin II receptor antagonist used to control high blood pressure. [2] |
| Angelicin, Psoralen | Dermatological Agents | Furocoumarins used in photochemotherapy (PUVA) for skin disorders like psoriasis. [2] |
Spectrum of Biological Activities
Research has demonstrated that benzofuran derivatives possess a wide array of biological effects, making them attractive candidates for drug discovery programs. [3][4]
-
Anticancer: Many benzofuran derivatives have shown potent cytotoxic activity against various cancer cell lines. [1][4]Structure-activity relationship (SAR) studies suggest that substitution at the C-2 position is often critical for this activity. [3]* Antimicrobial: The scaffold is effective against a range of pathogens. For instance, certain derivatives show significant in vitro inhibition of chorismate mutase, an enzyme essential for bacterial survival, with inhibition rates of 64-65% at 30 mM. [1][2]* Antiviral: Benzofuran compounds have been investigated for activity against viruses such as HIV and Hepatitis C. [1][3]* Anti-inflammatory & Analgesic: The core structure is found in compounds with anti-inflammatory and pain-relieving properties. [1][3]* Antioxidant: Benzofuran compounds have demonstrated good antioxidant activity, which is beneficial in combating oxidative stress-related diseases. [3]* Enzyme Inhibition: They are known to inhibit various enzymes, including tyrosinase, topoisomerase, and carbonic anhydrase. [2]
Detailed Experimental Protocol: Pd/Cu-Catalyzed Synthesis of 2-Substituted Benzofurans
This protocol describes a general, self-validating procedure for the synthesis of 2-substituted benzofurans via a Sonogashira coupling followed by intramolecular cyclization. [1][2] Objective: To synthesize a 2-substituted benzofuran from an o-iodophenol and a terminal alkyne.
Materials:
-
o-Iodophenol (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%)
-
Copper(I) iodide [CuI] (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous solvent (e.g., Toluene or DMF, 5 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the o-iodophenol (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (5 mL) and triethylamine (3.0 mmol) via syringe.
-
Substrate Addition: Add the terminal alkyne (1.2 mmol) dropwise to the stirring mixture at room temperature.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Validation: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate). Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Causality Note: The use of a palladium catalyst is essential for the oxidative addition into the C-I bond of the iodophenol. The copper(I) iodide co-catalyst is critical for the deprotonation of the terminal alkyne and formation of the reactive copper acetylide species, which then undergoes transmetalation to the palladium center. [1][2]Triethylamine acts as the base to neutralize the HI generated during the catalytic cycle. An inert atmosphere is required to prevent the oxidative degradation of the palladium(0) active species.
Conclusion
The benzofuran scaffold continues to be a source of immense opportunity for chemists and pharmacologists. Its structural simplicity, coupled with rich electronic diversity and synthetic accessibility, ensures its enduring role in the development of new medicines and materials. The evolution from classical syntheses to sophisticated, transition-metal-catalyzed methods has unlocked unprecedented control over molecular design, allowing for the rapid generation of complex and diverse libraries for biological screening. As our understanding of disease pathways deepens, the rational design of novel benzofuran derivatives will undoubtedly lead to the next generation of innovative therapeutics.
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An In-depth Technical Guide to the Role of Methyl Substitution in Benzofurans
Prepared by: Gemini, Senior Application Scientist
Abstract
The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Strategic modification of this core is paramount in drug discovery to refine potency, selectivity, and pharmacokinetic profiles. Among the simplest yet most impactful modifications is the introduction of a methyl group. This guide provides an in-depth technical analysis of the multifaceted roles of methyl substitution on the benzofuran ring system. We will explore the fundamental physicochemical consequences of methylation, its profound influence on a wide spectrum of biological activities—including antimicrobial, anticancer, and anti-inflammatory properties—and the synthetic strategies employed to generate these valuable derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage methyl substitution as a tool for molecular optimization.
Introduction: The Benzofuran Core and the Significance of a Single Methyl Group
Benzofuran, a bicyclic aromatic heterocycle consisting of a fused benzene and furan ring, is a structural motif found in numerous natural products and synthetic pharmaceuticals.[1][3] Its derivatives are known to possess a vast array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and analgesic activities.[1][4] The versatility of the benzofuran nucleus makes it a fertile ground for medicinal chemistry exploration.[3]
The process of drug discovery is an iterative cycle of design, synthesis, and testing. A key strategy in this cycle is the exploration of structure-activity relationships (SAR), which seeks to understand how specific structural changes in a molecule affect its biological function.[3][5] Adding a methyl group is a common and powerful tactic in SAR studies. While seemingly minor, this modification can dramatically alter a compound's properties through a combination of steric and electronic effects, impacting everything from target binding affinity to metabolic stability. This guide will dissect the causality behind these changes, providing a framework for the rational design of methylated benzofuran derivatives.
Physicochemical Impact of Methyl Substitution
The influence of a methyl group (-CH₃) stems from two primary characteristics: its size (steric effects) and its electron-donating nature (electronic effects).
-
Steric Effects: The physical bulk of a methyl group can influence the conformation of the molecule, potentially locking it into a bioactive shape or, conversely, creating steric hindrance that prevents binding to an off-target protein. Its position dictates which interactions are favored or disfavored.
-
Electronic Effects: As an alkyl group, the methyl substituent is a weak electron-donating group.[6] It influences the electron density of the aromatic rings through two mechanisms:
-
Inductive Effect (+I): The methyl group pushes electron density through the sigma bonds onto the benzofuran ring system, increasing its nucleophilicity.[6][7]
-
Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi-system of the aromatic rings. This further enhances electron density, particularly at the ortho and para positions relative to the methyl group.[8]
-
These electronic effects can modulate the reactivity of the benzofuran core and strengthen or alter its interactions with biological targets, for example, by influencing hydrogen bonding or pi-stacking interactions.
Caption: Physicochemical effects of methyl substitution on the benzofuran core.
Role of Methylation in Modulating Biological Activity
The strategic placement of methyl groups on the benzofuran scaffold has been shown to be a critical determinant of biological activity across various therapeutic areas.[5][9]
Antimicrobial Activity
Benzofuran derivatives are a promising class of antimicrobial agents.[1] Methyl substitution plays a crucial role in tuning their potency and spectrum of activity.
Structure-activity relationship studies reveal that the position of the methyl group is key. For example, in certain series, methylation at the C5 position of the benzofuran ring has been associated with significant antimicrobial effects.[9] In other cases, such as (E)-6-(benzyloxy)-2-(substituted-benzylidene)-7-methylbenzofuran-3(2H)-one derivatives, the presence of a methyl group at the C7 position contributes to activity against bacteria like S. aureus and E. coli.[10]
Case Study: (E)-6-(Benzyloxy)-2-(substituted-benzylidene)-7-methylbenzofuran-3(2H)-one Derivatives [10]
| Compound ID | R Group (at C2-benzylidene) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 2a | 4-Br | 25 | 50 | 50 |
| 2b | 4-Cl | 25 | 50 | 50 |
| 2c | 4-F | 50 | 100 | 100 |
| 2d | 4-NO₂ | 12.5 | 25 | 25 |
Data synthesized from BenchChem Technical Guide.[10]
This table clearly demonstrates how, within a 7-methylbenzofuran scaffold, modifications at another position (the C2-benzylidene ring) further modulate antimicrobial potency. The nitro-substituted derivative (2d) shows the most potent activity across all tested strains.
Anticancer Activity
The development of novel anticancer agents is a major focus of medicinal chemistry, and benzofuran derivatives have shown considerable promise.[11][12] Methylation can enhance cytotoxic activity and selectivity towards cancer cells.[5]
For instance, studies on 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone derivatives revealed that a methyl group at the C3 position was part of a scaffold with remarkable cytotoxic activity against leukemia cell lines (K562 and HL60), with IC₅₀ values as low as 0.1 µM, while showing no cytotoxicity towards normal cells.[5] This highlights the role of the methyl group in creating a specific molecular architecture that is selectively toxic to cancer cells.
Furthermore, research on amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid has shown that these compounds can induce apoptosis and block the cell cycle in cancer cells.[13] The presence of the C3-methyl group is a common feature in these active compounds.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Benzofuran derivatives have been investigated as potential anti-inflammatory agents, often by targeting pathways like NF-κB and MAPK or by inhibiting nitric oxide (NO) production.[14][15]
A study on aza-benzofurans isolated from Penicillium crustosum found that certain methylated derivatives exhibited potent anti-inflammatory activity by inhibiting NO release in lipopolysaccharide (LPS)-stimulated macrophages, with IC₅₀ values around 16.5-17.3 µM.[14] Molecular docking studies suggested these compounds fit well within the active site of murine inducible nitric oxide synthase (iNOS).[14] This indicates that the specific substitution pattern, including methyl groups, is crucial for effective binding and inhibition.
Synthetic Strategies and Experimental Protocols
The synthesis of methylated benzofurans can be achieved through various methods, often involving cyclization reactions of appropriately substituted phenols or other aromatic precursors.[16][17]
General Synthetic Approaches
-
Ruthenium-Catalyzed Cycloisomerization: This method can be used to synthesize substituted benzofurans from benzannulated homo- or bis-homopropargylic alcohols.[17]
-
Reaction with Calcium Carbide: Salicylaldehyde or 2-hydroxyacetophenone tosylhydrazones can react with calcium carbide in the presence of a copper catalyst to yield methyl-substituted benzofurans.[17]
-
Charge-Accelerated[10][10]-Sigmatropic Rearrangement: A novel method involves the reaction of 2,6-disubstituted phenols (like 2,6-dimethylphenol) with alkynyl sulfoxides, which proceeds through rearrangement and methyl group migration to form highly substituted benzofurans.[18]
Protocol: Synthesis of a Halogenated Methyl 6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Derivative
This protocol is adapted from a procedure for synthesizing anticancer benzofuran derivatives and serves as a representative example of modifying a pre-existing methylbenzofuran core.[10]
Objective: To synthesize Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate.
Materials:
-
Methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (0.02 mol)
-
Chloroform (30 mL)
-
Bromine (0.04 mol)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Dissolution: Dissolve methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (0.02 mol) in 20 mL of chloroform in a round-bottom flask equipped with a magnetic stirrer.[10]
-
Reagent Preparation: In a separate container, prepare a solution of bromine (0.04 mol) in 10 mL of chloroform.
-
Addition: Add the bromine solution dropwise to the stirred solution of the benzofuran derivative over a period of 30 minutes using a dropping funnel.[10] Causality Note: Slow, dropwise addition is critical to control the reaction rate and temperature, preventing the formation of unwanted byproducts from over-bromination.
-
Reaction: Stir the reaction mixture at room temperature for an additional 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]
-
Work-up: Once the reaction is complete (as indicated by TLC), evaporate the solvent under reduced pressure using a rotary evaporator.[10]
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, using chloroform as the eluent, to yield the pure product.[10] Self-Validation: The purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the expected structure.
Experimental Workflow for Evaluation of Novel Compounds
The discovery and validation of a new methylated benzofuran derivative follows a logical, multi-stage workflow. This process ensures that promising candidates are identified efficiently and characterized thoroughly.
Caption: A typical workflow for the discovery and evaluation of novel methylated benzofurans.
Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC), a key metric in primary screening. It is based on guidelines from the Clinical and Laboratory Standard Institute (CLSI).[19]
Objective: To determine the lowest concentration of a methylated benzofuran derivative that inhibits the visible growth of a specific bacterium.
Materials:
-
Test compound (methylated benzofuran)
-
Bacterial strain (e.g., S. aureus ATCC 25923)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader (OD at 600 nm)
-
Sterile pipette tips and tubes
Step-by-Step Procedure:
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[19]
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a series of two-fold serial dilutions in CAMHB directly in the 96-well plate to achieve the desired concentration range (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. The final volume in each well should be uniform (e.g., 100 µL).
-
Controls: Include a positive control (bacteria in broth without any compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[19] This can be confirmed by measuring the optical density (OD) at 600 nm. Self-Validation: The positive control must show clear turbidity, and the negative control must remain clear. The experiment should be performed in triplicate for reproducibility.
Conclusion and Future Perspectives
Methyl substitution is a subtle yet powerful strategy in the design of benzofuran-based therapeutic agents. By carefully considering the steric and electronic implications of adding a methyl group at specific positions, medicinal chemists can significantly enhance biological activity, improve selectivity, and fine-tune the pharmacological profile of lead compounds. The evidence clearly shows that the position of methylation is not trivial; it is a critical determinant of function, whether for antimicrobial, anticancer, or anti-inflammatory applications.[5][10]
Future research should focus on expanding the SAR knowledge base for methylated benzofurans against a wider range of biological targets. The development of novel, regioselective synthetic methods will further empower chemists to explore the chemical space of these valuable scaffolds. As our understanding of the interplay between molecular structure and biological function deepens, the humble methyl group will continue to be an indispensable tool in the rational design of next-generation benzofuran drugs.
References
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Al-Ostoot, F.H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). Available at: [Link]
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Chen, C., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. International Journal of Molecular Sciences. Available at: [Link]
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Khan, I., et al. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences. Available at: [Link]
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Xu, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]
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Al-Ostoot, F.H., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Available at: [Link]
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El-Sayed, N.N.E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry. Available at: [Link]
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Srinivas, K., et al. (2015). Transition-Metal-Free Synthesis of 2-Substituted Methyl Benzo[b]furan-3-carboxylates. The Journal of Organic Chemistry. Available at: [Link]
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LibreTexts Chemistry. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. Available at: [Link]
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Hishmat, O.H., et al. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. Arzneimittelforschung. Available at: [Link]
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Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]
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Yamashita, T., et al. (2021). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Biological and Pharmaceutical Bulletin. Available at: [Link]
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Chen, X., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. Available at: [Link]
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Li, Y., et al. (2022). Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Molecules. Available at: [Link]
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Organic Chemistry Portal. Benzofuran synthesis. . Available at: [Link]
-
William Reusch. Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. Available at: [Link]
-
Patel, R.V., et al. (2014). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. Der Pharma Chemica. Available at: [Link]
-
Amadei, F., et al. (2017). 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as Novel Anti-inflammatory Compounds: Synthesis and Evaluation on H3 R/H4 R. ResearchGate. Available at: [Link]
-
Shingare, S., et al. (2022). Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Journal of the Serbian Chemical Society. Available at: [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. masterorganicchemistry.com. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 7-Methylbenzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 7-Methylbenzofuran and the Power of Palladium Catalysis
The benzofuran scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active molecules. These compounds exhibit a broad spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties. The specific isomer, this compound, serves as a crucial building block in the synthesis of more complex molecules in medicinal chemistry and materials science. Traditional methods for the synthesis of benzofurans often require harsh conditions and multi-step procedures, limiting their efficiency and scope.
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering mild, efficient, and highly versatile synthetic routes. Among these, the Sonogashira coupling of terminal alkynes with aryl halides, followed by an intramolecular cyclization, has emerged as a powerful strategy for the construction of the benzofuran ring system.[1][2] This application note provides a detailed overview and a practical, step-by-step protocol for the synthesis of this compound, leveraging a palladium-catalyzed Sonogashira coupling and subsequent cyclization cascade.
Reaction Principle: A Palladium- and Copper-Cocatalyzed Domino Reaction
The synthesis of this compound from a suitably substituted phenol and an alkyne proceeds via a two-step, one-pot domino reaction. The process is initiated by a Sonogashira coupling, followed by an intramolecular hydroalkoxylation (cyclization).
Step 1: The Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2] In the context of this compound synthesis, the reaction involves the coupling of an ortho-halo, methylated phenol (e.g., 2-iodo-6-methylphenol) with a propyne source.
Step 2: Intramolecular Cyclization
Following the Sonogashira coupling, the resulting ortho-alkynylphenol intermediate undergoes an intramolecular 5-exo-dig cyclization. This step involves the nucleophilic attack of the phenolic oxygen onto the alkyne, which is activated by the palladium catalyst, to form the furan ring of the benzofuran system.
Mechanistic Insight: The Catalytic Cycles
Understanding the underlying mechanisms of the Sonogashira coupling and the subsequent cyclization is crucial for optimizing reaction conditions and troubleshooting potential issues. The overall transformation is a synergistic interplay of two catalytic cycles.
The Sonogashira Coupling Cycle
The currently accepted mechanism for the Sonogashira coupling involves both a palladium and a copper catalytic cycle that work in concert.
Caption: The tandem catalytic cycles of the Sonogashira coupling.
Explanation of the Sonogashira Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (2-iodo-6-methylphenol) to form a Pd(II) intermediate.
-
Transmetalation: Concurrently, the terminal alkyne (propyne) reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) intermediate, transferring the alkynyl group to the palladium center and regenerating the copper(I) halide.
-
Reductive Elimination: The resulting palladium intermediate, now bearing both the aryl and alkynyl ligands, undergoes reductive elimination to form the desired coupled product (o-alkynylphenol) and regenerate the active Pd(0) catalyst.
The Intramolecular Cyclization Mechanism
While the exact mechanism of the subsequent cyclization can vary depending on the specific catalytic system and reaction conditions, a plausible pathway involves the following steps:
Caption: Proposed mechanism for the palladium-catalyzed intramolecular cyclization.
Explanation of the Cyclization Mechanism:
-
π-Alkyne Complex Formation: The palladium catalyst coordinates to the alkyne moiety of the in situ generated o-alkynylphenol.
-
Intramolecular Oxypalladation: The phenolic hydroxyl group attacks the activated alkyne in a 5-exo-dig manner, forming a vinyl-palladium(II) intermediate.
-
Protonolysis: The vinyl-palladium bond is cleaved by a proton source (often adventitious water or the amine base's conjugate acid) to yield the final benzofuran product and regenerate the active palladium catalyst.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of substituted benzofurans via Sonogashira coupling and cyclization.[1][2] Optimization may be required for specific laboratory conditions and reagent purity.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Grade |
| 2-Iodo-6-methylphenol | C₇H₇IO | 234.04 | ≥98% |
| Propyne (or 2-butyn-1-ol as a surrogate) | C₃H₄ | 40.06 | N/A |
| Palladium(II) acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.52 | Catalyst grade |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | ≥99% |
| Copper(I) iodide (CuI) | CuI | 190.45 | ≥98% |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Anhydrous, ≥99.5% |
| Toluene | C₇H₈ | 92.14 | Anhydrous |
| Saturated aqueous NH₄Cl | NH₄Cl | 53.49 | N/A |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | N/A |
| Silica gel | SiO₂ | 60.08 | For column chromatography |
| Hexane | C₆H₁₄ | 86.18 | HPLC grade |
| Ethyl acetate | C₄H₈O₂ | 88.11 | HPLC grade |
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel column for chromatography
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodo-6-methylphenol (1.0 mmol, 234 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), triphenylphosphine (0.04 mmol, 10.5 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent and Base Addition: Add anhydrous toluene (5 mL) and anhydrous triethylamine (2.0 mmol, 0.28 mL) to the flask via syringe.
-
Alkyne Addition: If using propyne gas, bubble it through the solution for a few minutes. Alternatively, if using a propyne surrogate like 2-butyn-1-ol, add it (1.2 mmol, 86 mg) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry, and compare the data with literature values.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no product yield | Inactive catalyst | Use a fresh batch of palladium and copper catalysts. Consider pre-activation of the catalyst. |
| Poor quality of reagents | Ensure all reagents, especially the solvent and base, are anhydrous. | |
| Insufficient reaction time or temperature | Monitor the reaction by TLC and adjust the reaction time and temperature accordingly. | |
| Formation of side products | Homocoupling of the alkyne (Glaser coupling) | Ensure a copper-free workup if this is a persistent issue. The use of a ligand can sometimes suppress this side reaction. |
| Dimerization of the starting materials | Adjust the stoichiometry of the reactants. |
Conclusion
The palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization is a highly effective and versatile method for the synthesis of this compound. This domino reaction offers a streamlined approach with good functional group tolerance and generally high yields. The provided protocol serves as a valuable starting point for researchers in organic synthesis and medicinal chemistry, enabling the efficient construction of this important heterocyclic building block. Careful attention to reagent quality and reaction conditions is paramount for achieving optimal results.
References
- Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657.
- Yin, L., & Liebscher, J. (2007). Carbon-carbon coupling reactions catalyzed by heterogeneous palladium catalysts. Chemical Reviews, 107(1), 133-173.
Sources
Application Note: A Guide to the Regioselective Synthesis of 7-Substituted Benzofurans
Introduction: The Significance of C7-Substitution
The benzofuran nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous approved drugs and biologically active natural products.[1][2] Among the various substitution patterns, 7-substituted benzofurans are of particular interest. The C7-substituent can critically influence molecular conformation, lipophilicity, and metabolic stability, and it often serves as a key interaction point with biological targets or a handle for further functionalization. For instance, the substitution pattern on the benzene ring is crucial for the activity of drugs like the antiarrhythmic Dronedarone and the gout treatment Benzbromarone.[3]
However, the regioselective synthesis of 7-substituted benzofurans presents a significant challenge. The electronic nature of the benzofuran ring system does not inherently favor electrophilic or nucleophilic substitution at the C7 position. Consequently, direct functionalization of a pre-formed benzofuran often leads to mixtures of isomers. Achieving high C7-regioselectivity requires carefully designed synthetic strategies that either build the ring from strategically pre-functionalized precursors or utilize advanced catalytic methods to direct reactions to the desired position.
This application note provides researchers, scientists, and drug development professionals with a detailed guide to the most effective strategies for the regioselective synthesis of 7-substituted benzofurans. We will explore the mechanistic basis for selectivity, provide field-proven protocols, and offer insights into the practical application of these methods.
Strategic Overview: Pathways to C7-Selectivity
Three principal strategies have emerged as the most reliable for accessing the C7-position of the benzofuran core. The choice of strategy depends on the availability of starting materials, desired functional group tolerance, and the complexity of the target molecule.
-
Directed C-H Functionalization: A modern approach that uses a directing group (DG) on the starting material to guide a transition-metal catalyst to selectively activate the C-H bond ortho to the directing group's anchor point.
-
Cyclization of Pre-functionalized Precursors: The classic and most robust strategy, where the ultimate C7-substituent is already present on the aromatic starting material (e.g., a 2,6-disubstituted phenol) prior to the ring-forming cyclization step.
-
Synthesis via Substituent Migration: An innovative method where a substituent at a different position rearranges to the C7 position during the benzofuran ring formation.
Caption: Overview of primary synthetic routes to 7-substituted benzofurans.
Strategy 1: Directed C-H Functionalization
Transition-metal-catalyzed C-H activation has revolutionized organic synthesis by allowing for the direct conversion of ubiquitous C-H bonds into C-C or C-X bonds.[2] For C7-selective benzofuran synthesis, this approach typically involves a starting material, such as an N-phenoxyacetamide, where the amide or a similar functional group acts as a directing group. The catalyst, often rhodium- or ruthenium-based, coordinates to the directing group, forming a stable five- or six-membered metallacycle intermediate. This intermediate positions the metal center in close proximity to the C-H bond at the C7-position, leading to its selective cleavage and subsequent annulation with a coupling partner.[3][4]
Caption: Key steps in transition-metal-catalyzed C7-selective C-H functionalization.
Protocol 1: Rhodium-Catalyzed Synthesis from N-Phenoxyacetamides and Diynes
This protocol, adapted from the work of Gong and colleagues, demonstrates a highly regioselective annulation directed by the N-acetoxy group to yield 7-substituted benzofurans.[3]
Reaction Scheme: N-Phenoxyacetamide + 1,3-Diyne → 7-Substituted Benzofuran
Materials:
-
N-Phenoxyacetamide derivative (1.0 equiv)
-
1,3-Diyne derivative (1.2 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
NaOPiv·H₂O (20 mol%)
-
Dichloromethane (DCM), anhydrous (0.1 M)
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the N-phenoxyacetamide (0.2 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (2.5 mol%, 3.1 mg), AgSbF₆ (10 mol%, 6.9 mg), and NaOPiv·H₂O (20 mol%, 5.6 mg).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous DCM (2.0 mL) via syringe, followed by the 1,3-diyne (0.24 mmol, 1.2 equiv).
-
Seal the tube and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 7-substituted benzofuran product.
Data Summary: Substrate Scope and Yields
| Entry | N-Phenoxyacetamide Substituent (at C4) | 1,3-Diyne Substituents (R¹, R²) | Product | Yield (%) |
| 1 | H | Ph, Ph | 2-benzyl-3-phenyl-7-acetoxybenzofuran | 85 |
| 2 | Me | Ph, Ph | 2-benzyl-3-phenyl-7-acetoxy-5-methylbenzofuran | 88 |
| 3 | OMe | Ph, Ph | 2-benzyl-3-phenyl-7-acetoxy-5-methoxybenzofuran | 75 |
| 4 | Cl | Et, Et | 2-(1-propyl)-3-ethyl-7-acetoxy-5-chlorobenzofuran | 81 |
Yields are representative and based on published data. Actual results may vary.
Strategy 2: Cyclization of Pre-functionalized Precursors
This classical and highly reliable strategy builds the benzofuran ring from an aromatic starting material that already contains the desired C7-substituent. A common and powerful implementation is the Sonogashira coupling of a 6-substituted-2-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to form the furan ring.[3][4] The regioselectivity is unambiguously controlled by the substitution pattern of the starting iodophenol.
Caption: Two-step sequence for C7-substituted benzofuran synthesis.
Protocol 2: One-Pot Sonogashira Coupling and Cyclization
This protocol, based on methodologies reported by the Reddy group and others, combines the coupling and cyclization steps into a single, efficient one-pot operation.[3][4][5]
Reaction Scheme: 6-Substituted-2-Iodophenol + Terminal Alkyne → 7-Substituted-2-Substituted Benzofuran
Materials:
-
6-Substituted-2-iodophenol (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) iodide (CuI) (6 mol%)
-
Triethylamine (Et₃N), anhydrous (3.0 equiv)
-
Dimethylformamide (DMF), anhydrous (0.2 M)
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add the 6-substituted-2-iodophenol (0.5 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%, 10.5 mg), and CuI (6 mol%, 5.7 mg).
-
Seal the tube, then evacuate and backfill with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous DMF (2.5 mL) and anhydrous Et₃N (1.5 mmol, 0.21 mL) via syringe.
-
Add the terminal alkyne (0.55 mmol, 1.1 equiv) dropwise while stirring.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC for the disappearance of the starting materials and the formation of the benzofuran product.
-
After the reaction is complete, cool to room temperature and pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired 7-substituted benzofuran.
Data Summary: Representative Transformations
| Entry | 6-Substituent (becomes C7) | Alkyne Substituent (becomes C2) | Product | Yield (%) |
| 1 | Methoxy | Phenyl | 7-methoxy-2-phenylbenzofuran | 91 |
| 2 | Methyl | n-Butyl | 2-butyl-7-methylbenzofuran | 87 |
| 3 | Chloro | Cyclohexyl | 7-chloro-2-cyclohexylbenzofuran | 84 |
| 4 | Methoxy (from 5-Iodovanillin) | Phenyl | 7-Methoxy-2-phenyl-benzofuran-5-carbaldehyde[5] | 89 |
Yields are representative and based on published data.[4]
Strategy 3: Synthesis via Substituent Migration
A recently developed and highly innovative strategy involves the reaction of 2,6-disubstituted phenols with alkynyl sulfoxides. This method proceeds through a proposed mechanism involving a[1][1]-sigmatropic rearrangement followed by the migration of one of the ortho substituents (e.g., methyl or bromo) from what would become the C3a-position to the adjacent C4-position, with the other ortho-substituent ending up at C7.[6] This allows for the synthesis of highly substituted benzofurans that are difficult to access via other methods.
Protocol 3: Synthesis of 4,7-Disubstituted Benzofurans from 2,6-Disubstituted Phenols
This protocol is based on the groundbreaking work reported by Yoshikai and coworkers.[6]
Reaction Scheme: 2,6-Disubstituted Phenol + Alkynyl Sulfoxide → 4,7-Disubstituted Benzofuran
Materials:
-
2,6-Disubstituted phenol (e.g., 2,6-dimethylphenol) (1.2 equiv)
-
Alkynyl sulfoxide (1.0 equiv)
-
Triflic anhydride (Tf₂O) (1.2 equiv)
-
2,6-Lutidine (2.4 equiv)
-
1,2-Dichloroethane (DCE), anhydrous (0.1 M)
Step-by-Step Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve the alkynyl sulfoxide (0.2 mmol, 1.0 equiv) in anhydrous DCE (1.0 mL) in a flame-dried flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,6-lutidine (0.48 mmol, 2.4 equiv) followed by the dropwise addition of triflic anhydride (0.24 mmol, 1.2 equiv). Stir at 0 °C for 15 minutes.
-
In a separate flask, dissolve the 2,6-disubstituted phenol (0.24 mmol, 1.2 equiv) in anhydrous DCE (1.0 mL).
-
Add the phenol solution to the activated alkyne mixture at 0 °C via syringe.
-
Allow the reaction to warm to room temperature and then heat to 80 °C for 16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel to yield the 4,7-disubstituted benzofuran.
Data Summary: Migration Scope and Regioselectivity
| Entry | Phenol | Migrating Group | Stationary Group (at C7) | Yield (%) |
| 1 | 2,6-Dimethylphenol | Methyl | Methyl | 85 |
| 2 | 2,6-Dibromophenol | Bromo | Bromo | 76 |
| 3 | 2-Ethyl-6-methylphenol | Methyl/Ethyl | Ethyl/Methyl | 68* |
Yields are based on published data.[6] *Product is an inseparable mixture of regioisomers resulting from migration of either the methyl or ethyl group.
Conclusion and Outlook
The regioselective synthesis of 7-substituted benzofurans is an achievable goal through rational synthetic design.
-
Directed C-H functionalization offers an elegant and atom-economical route, particularly for late-stage diversification, though it requires substrates bearing a suitable directing group.
-
The cyclization of pre-functionalized precursors remains the most robust and predictable method, guaranteeing regiochemical outcomes based on accessible starting materials.
-
Substituent migration represents a cutting-edge strategy that opens new pathways to previously inaccessible, highly substituted benzofuran scaffolds.
By understanding the mechanisms and practical considerations of these core strategies, researchers can confidently select and execute the optimal synthetic route for their specific target, accelerating discovery in drug development and materials science.
References
-
Shaheen, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Available at: [Link]
-
Caprioglio, D., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. Available at: [Link]
-
Shaheen, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Published online. Available at: [Link]
-
Abdel-Mageed, A. M., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(45), 28211-28243. Available at: [Link]
-
Caprioglio, D., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available at: [Link]
-
Wang, X., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2187. Available at: [Link]
-
Miyata, K., et al. (2024). Highly substituted benzo[b]furan synthesis through substituent migration. Chemical Communications, 60(30), 4031-4034. Available at: [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]
-
Ramasastry, S. S. V., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Organic Letters, 23(10), 3848-3852. Available at: [Link]
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The Versatile Scaffold: Harnessing 7-Methylbenzofuran in Modern Medicinal Chemistry
Introduction: The Benzofuran Core and the Promise of 7-Methylbenzofuran
The benzofuran moiety is a privileged heterocyclic scaffold, consistently appearing in a multitude of biologically active natural products and synthetic compounds.[1][2] Its inherent structural features allow for diverse pharmacological activities, making it a cornerstone in the design and development of novel therapeutic agents.[1][2] Benzofuran derivatives have demonstrated a remarkable breadth of biological effects, including anti-inflammatory, antimicrobial, antifungal, antihyperglycemic, analgesic, antiparasitic, and antitumor activities.[1] This wide range of biological properties justifies the extensive and ongoing interest in utilizing the benzofuran core as a foundational building block for new pharmacological agents.[1]
This application note focuses on a specific derivative, this compound, exploring its potential applications in medicinal chemistry. While extensive research has been conducted on the broader benzofuran class, the unique contributions of the methyl group at the 7-position warrant a dedicated investigation. This document will serve as a detailed guide for researchers, scientists, and drug development professionals, providing insights into the synthesis, potential biological activities, and detailed protocols for the evaluation of this compound and its derivatives.
Synthetic Pathways to this compound: A Proposed Route
The synthesis of substituted benzofurans is a well-established area of organic chemistry, with numerous methodologies available.[3] While a direct, one-pot synthesis for this compound may not be readily available in literature, a plausible and efficient route can be proposed based on the synthesis of related precursors, such as this compound-2(3H)-one.[4]
A potential synthetic strategy involves a multi-step process, beginning with commercially available starting materials. The following diagram outlines a conceptual workflow for the synthesis of this compound.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Assessment of Anti-inflammatory Activity via Nitric Oxide Inhibition (Griess Assay)
The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO). [5]This assay is commonly used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in stimulated macrophages. [5] Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the intensity of the color is proportional to the nitrite concentration. [5] Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
Data Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve. The percentage of NO inhibition can be calculated as follows: % Inhibition = [(Nitrite in LPS-stimulated cells - Nitrite in treated cells) / Nitrite in LPS-stimulated cells] x 100
Protocol 3: Determination of Antimicrobial Activity using Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. [6][7]The MIC is the lowest concentration of the agent that prevents the visible growth of the microorganism. [6] Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the growth of the microorganism is assessed visually or by measuring the optical density. [6] Materials:
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (dissolved in a suitable solvent)
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in MHB in the wells of a 96-well microplate.
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed. Alternatively, the optical density at 600 nm can be measured.
Data Interpretation: The MIC value provides a quantitative measure of the antimicrobial activity of the compound. A lower MIC value indicates higher potency.
Data Presentation and Structure-Activity Relationship (SAR) Insights
To facilitate the analysis and interpretation of experimental data, it is crucial to present quantitative results in a clear and structured manner. The following table provides a template for summarizing the biological activity data of this compound and its derivatives.
| Compound | Structure | Anticancer Activity (IC50, µM) | Anti-inflammatory Activity (NO Inhibition, IC50, µM) | Antimicrobial Activity (MIC, µg/mL) |
| This compound | ||||
| Derivative 1 | ||||
| Derivative 2 | ||||
| ... |
By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, a comprehensive Structure-Activity Relationship (SAR) can be established. This will provide valuable insights into the key structural features required for optimal activity and guide the design of more potent and selective drug candidates.
Conclusion and Future Directions
This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Its structural relationship to the well-established class of biologically active benzofurans provides a strong rationale for its exploration in medicinal chemistry. The protocols and guidelines presented in this application note offer a comprehensive framework for the synthesis, biological evaluation, and optimization of this compound derivatives.
Future research should focus on the synthesis of a diverse library of this compound analogues with various substituents at different positions of the benzofuran core. A thorough investigation of their anticancer, anti-inflammatory, and antimicrobial activities, coupled with detailed SAR studies, will be instrumental in unlocking the full therapeutic potential of this intriguing scaffold. Furthermore, mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement as clinical candidates.
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Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. National Institutes of Health (NIH). [Link]
-
7-methyl benzofuran, 17059-52-8. The Good Scents Company. [Link]
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Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. [Link]
-
2-(4-Hydroxyphenyl)-5-(3-Hydroxypropenyl)-7-Methoxybenzofuran, a Novel Ailanthoidol Derivative, Exerts Anti-Inflammatory Effect through Downregulation of Mitogen-Activated Protein Kinase in Lipopolysaccharide-Treated RAW 264.7 Cells. National Institutes of Health (NIH). [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
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This compound | C9H8O | CID 33105. PubChem. [Link]
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Extracellular nitric oxide (NO) assessment using Griess reagent. Protocols.io. [Link]
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Center for Biotechnology Information (NCBI). [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]
-
Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. ResearchGate. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health (NIH). [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
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Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
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Benzofuran synthesis. Organic Chemistry Portal. [Link]
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Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. ResearchGate. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. ResearchGate. [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
-
Nitric oxide (NO) secretion analysis by Griess assay. Bio-protocol. [Link]
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Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega. [Link]
-
MIC (Broth Microdilution) Testing. YouTube. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. National Institutes of Health (NIH). [Link]
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. National Institutes of Health. [Link]
-
Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]
-
(PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents. ResearchGate. [Link]
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645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Journal of Pharmaceutical Negative Results. [Link]
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Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Taylor & Francis Online. [Link]
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Synthesis of Bioactive Molecules from 7-Methylbenzofuran: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The 7-Methylbenzofuran Scaffold - A Privileged Motif in Bioactive Compound Synthesis
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a core structural motif in a vast array of natural products and synthetically derived molecules with significant biological activities.[1][2] The inherent versatility of the benzofuran nucleus allows for a wide range of chemical modifications, making it a "privileged scaffold" in medicinal chemistry. These derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3]
The strategic introduction of a methyl group at the 7-position of the benzofuran ring provides a unique starting point for the synthesis of novel bioactive molecules. The presence of this methyl group, along with the distinct reactivity of the furan and benzene rings, offers multiple avenues for selective functionalization. This guide provides a detailed exploration of synthetic pathways to generate diverse and potent bioactive molecules starting from this compound, complete with step-by-step protocols and the rationale behind the chosen methodologies.
Strategic Functionalization of the this compound Core
The chemical landscape of this compound offers three primary regions for strategic modification to introduce pharmacophores and modulate biological activity:
-
The Furan Ring (C2 and C3 positions): The electron-rich furan ring is susceptible to electrophilic attack and metal-catalyzed functionalization, allowing for the introduction of a variety of substituents.
-
The Benzene Ring (C4, C5, and C6 positions): The benzene ring can be functionalized through electrophilic aromatic substitution reactions, with the existing methyl and furan ring directing the position of incoming groups.
-
The 7-Methyl Group: The methyl group itself can be a site for functionalization, most commonly through free-radical halogenation, opening pathways to a host of derivatives.
This guide will detail protocols for key transformations at each of these sites, providing a roadmap for creating a library of diverse this compound derivatives for biological screening.
I. Functionalization of the Furan Ring: Introducing Key Pharmacophores
The C2 and C3 positions of the furan ring are often the most reactive sites for electrophilic substitution and are prime locations for introducing functionalities that can interact with biological targets.
A. Vilsmeier-Haack Formylation at the C2-Position: A Gateway to Diverse Aldehyde Derivatives
The Vilsmeier-Haack reaction is a powerful and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, utilizing a Vilsmeier reagent generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4] This reaction on this compound is anticipated to selectively introduce a formyl group at the C2 position, creating a versatile aldehyde intermediate. This aldehyde can then be elaborated into a wide range of bioactive moieties such as carboxylic acids, imines, and oximes.
Protocol 1: Vilsmeier-Haack Formylation of this compound
Objective: To synthesize this compound-2-carbaldehyde.
Causality: The electron-donating nature of the furan oxygen directs the electrophilic Vilsmeier reagent to the electron-rich C2 position. The reaction is driven by the formation of a stable chloroiminium ion (Vilsmeier reagent) which is a potent electrophile.[5]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel, maintaining the temperature below 10 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form. The color of the solution may change.[6]
-
Formylation Reaction: Dissolve this compound (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of sodium acetate (5.6 equivalents).[7]
-
Stir the mixture vigorously for 30 minutes at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound-2-carbaldehyde.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow: Vilsmeier-Haack Formylation
Caption: Vilsmeier-Haack formylation of this compound.
II. Functionalization of the 7-Methyl Group: Creating a Reactive Handle
The methyl group at the 7-position can be transformed into a more reactive functional group, such as a bromomethyl group, which can then be used in a variety of nucleophilic substitution reactions to introduce diverse side chains.
A. Benzylic Bromination of a 3-Substituted this compound Derivative
Free radical bromination using N-bromosuccinimide (NBS) is a common method for the selective bromination of benzylic positions. In the context of a this compound derivative that is already functionalized at other positions, this reaction provides a pathway to introduce a bromine atom onto the methyl group, creating a reactive electrophilic site.
Protocol 2: Bromination of the 7-Methyl Group on a Precursor
This protocol is adapted from a procedure for the bromination of a related benzofuran derivative and illustrates the general principles.[8]
Objective: To synthesize a 7-(bromomethyl)benzofuran derivative.
Causality: The reaction proceeds via a free-radical mechanism, where NBS serves as a source of bromine radicals. The benzylic protons of the 7-methyl group are susceptible to abstraction by these radicals, leading to the formation of a stabilized benzylic radical, which then reacts with bromine to form the product.
Materials:
-
Substituted this compound derivative (e.g., Methyl 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylate as a model)
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent
-
Benzoyl peroxide (BPO) or another radical initiator
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting this compound derivative (1 equivalent) in CCl₄.
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide (BPO) to the solution.
-
Reaction: Heat the mixture to reflux under an inert atmosphere and monitor the reaction by TLC. The reaction time will vary depending on the specific substrate.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or silica gel column chromatography to yield the 7-(bromomethyl)benzofuran derivative.
-
Characterization: Confirm the structure of the product using ¹H NMR, where the appearance of a new singlet corresponding to the -CH₂Br protons and the disappearance of the methyl singlet will be indicative of the successful reaction. Further confirmation should be obtained by ¹³C NMR and mass spectrometry.
Reaction Scheme: Benzylic Bromination
Caption: Suzuki cross-coupling for C-C bond formation.
Conclusion and Future Perspectives
The this compound scaffold is a versatile and valuable starting point for the synthesis of a wide array of bioactive molecules. By employing a strategic combination of functionalization reactions targeting the furan ring, the benzene ring, and the methyl group, researchers can generate extensive libraries of novel compounds for drug discovery programs. The protocols and strategies outlined in this guide provide a solid foundation for the rational design and synthesis of next-generation this compound-based therapeutics. Future work in this area will likely focus on the development of more efficient and selective C-H activation methods to further streamline the synthesis of these important molecules.
References
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Derivatization of 7-Methylbenzofuran for Biological Screening: A Practical Guide for Researchers
Introduction: Unlocking the Potential of the Benzofuran Scaffold
The benzofuran moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its derivatives have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents, among others.[2][3] The inherent versatility of the benzofuran ring system allows for the introduction of diverse functional groups, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 7-methylbenzofuran. This readily available starting material offers multiple reaction sites for chemical modification, making it an excellent scaffold for generating diverse libraries of novel compounds for biological screening. We will delve into detailed protocols for the strategic derivatization of this compound at the methyl group, the furan ring, and the benzene ring. Furthermore, we will provide step-by-step protocols for key biological screening assays to evaluate the therapeutic potential of the synthesized derivatives.
Part 1: Strategic Derivatization of this compound
The structure of this compound presents three key regions for chemical modification: the methyl group at the 7-position, the electron-rich furan ring (positions 2 and 3), and the benzene ring (positions 4, 5, and 6). The following sections provide detailed protocols and the underlying chemical principles for derivatizing each of these positions.
Section 1.1: Functionalization of the 7-Methyl Group
The methyl group at the 7-position serves as a versatile handle for introducing a variety of functional groups.
Radical bromination of the benzylic methyl group provides a key intermediate that can be readily converted to other functionalities such as alcohols, ethers, amines, and nitriles.
Protocol: Free Radical Bromination with N-Bromosuccinimide (NBS)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
-
Addition of Reagents: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove succinimide. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 7-(bromomethyl)benzofuran.[1][3]
Causality of Experimental Choices: The use of NBS provides a low and constant concentration of bromine, which favors the desired radical substitution over electrophilic addition to the furan ring. The radical initiator is essential to initiate the chain reaction. Non-polar solvents like CCl₄ are ideal for this reaction.
Caption: Workflow for the side-chain bromination of this compound.
The 7-methyl group can be oxidized to an aldehyde, which is a valuable synthon for various subsequent transformations, including the synthesis of Schiff bases, oximes, and carboxylic acids.
Protocol: Oxidation with Selenium Dioxide (SeO₂)
-
Reaction Setup: In a sealed tube or a flask with a reflux condenser, suspend selenium dioxide (SeO₂, 1.2 eq) in a mixture of dioxane and water.
-
Addition of Substrate: Add this compound (1.0 eq) to the suspension.
-
Reaction Conditions: Heat the mixture at 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture and filter to remove elemental selenium. Dilute the filtrate with water and extract with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 7-formylbenzofuran.
Expert Insight: While other oxidizing agents can be used, selenium dioxide is often effective for the selective oxidation of benzylic methyl groups to aldehydes. The reaction conditions need to be carefully controlled to avoid over-oxidation to the carboxylic acid.
Section 1.2: Derivatization of the Furan Ring
The furan ring of benzofuran is susceptible to electrophilic attack, with a general preference for the 2- and 3-positions.
Directed ortho-metalation via lithiation is a powerful tool for functionalizing the 2-position of the benzofuran ring with high regioselectivity.
Protocol: Lithiation followed by Electrophilic Quench
-
Reaction Setup: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes. Stir the mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, alkyl halide, or CO₂) at -78 °C and allow the reaction to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography to obtain the 2-substituted this compound.[4]
Trustworthiness of the Protocol: The use of an inert atmosphere and anhydrous conditions is critical for the success of this reaction, as organolithium reagents are highly reactive towards water and oxygen. The low temperature (-78 °C) helps to prevent side reactions.
The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich aromatic rings. For benzofurans, formylation typically occurs at the 2- or 3-position.[5]
Protocol: Vilsmeier-Haack Reaction
-
Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 1.5 eq) to anhydrous N,N-dimethylformamide (DMF, 3.0 eq) with stirring.
-
Reaction with Substrate: To the pre-formed Vilsmeier reagent, add a solution of this compound (1.0 eq) in DMF.
-
Reaction Conditions: Heat the reaction mixture at 60-80 °C for 2-4 hours.
-
Hydrolysis: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Work-up and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify by column chromatography to isolate the formylated product(s).
Section 1.3: Modification of the Benzene Ring
The directing effects of the fused furan ring and the methyl group will influence the position of electrophilic substitution on the benzene ring. The furan ring is generally activating, while the methyl group is a weak activator and ortho-, para-directing.[6] The outcome of electrophilic substitution can be a mixture of isomers, and the reaction conditions should be carefully optimized.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. To perform a Suzuki coupling, a halogenated this compound is required. This can be achieved through electrophilic halogenation.
Protocol: Suzuki-Miyaura Coupling of Bromo-7-methylbenzofuran
-
Reaction Setup: In a reaction vessel, combine the bromo-7-methylbenzofuran derivative (1.0 eq), a boronic acid or boronic ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere at 80-100 °C for 6-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, concentrate, and purify by column chromatography to yield the coupled product.[7][8][9]
Part 2: Protocols for Biological Screening
Once a library of this compound derivatives has been synthesized, the next crucial step is to evaluate their biological activity. The following are detailed protocols for common in vitro screening assays.
Section 2.1: Anticancer Activity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[10][11][12][13][14][15]
Caption: Workflow of the MTT assay for anticancer screening.
Section 2.2: Antimicrobial Activity Screening: Agar Well Diffusion Assay
This method is widely used to assess the antimicrobial activity of chemical compounds.
Protocol: Agar Well Diffusion Assay
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi).
-
Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a sterile Mueller-Hinton agar plate.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. Include a solvent control and a positive control (a known antibiotic).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
Measurement of Inhibition Zone: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.[2][16][17][18]
Section 2.3: Anti-inflammatory Activity Screening: Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay evaluates the potential of compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol: Griess Assay for Nitrite Determination
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production and incubate for 24 hours.
-
Griess Reagent: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is proportional to the amount of NO produced by the cells.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control and determine the IC₅₀ value.
Data Presentation
For clarity and ease of comparison, all quantitative data should be summarized in tables.
Table 1: Summary of Derivatization Reactions of this compound
| Entry | Reaction Type | Reagents and Conditions | Product | Yield (%) |
| 1 | Side-Chain Bromination | NBS, AIBN, CCl₄, reflux | 7-(Bromomethyl)benzofuran | e.g., 75 |
| 2 | Oxidation | SeO₂, dioxane/H₂O, 110 °C | 7-Formylbenzofuran | e.g., 60 |
| 3 | Lithiation/Alkylation | n-BuLi, THF, -78 °C; then CH₃I | 2,7-Dimethylbenzofuran | e.g., 80 |
| 4 | Vilsmeier-Haack | POCl₃, DMF, 80 °C | This compound-2-carbaldehyde | e.g., 70 |
| 5 | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-7-methylbenzofuran | e.g., 85 |
Table 2: Biological Activity of this compound Derivatives
| Compound ID | Anticancer (IC₅₀, µM) | Antimicrobial (Zone of Inhibition, mm) | Anti-inflammatory (IC₅₀, µM) |
| 7-MBF-Br | e.g., 15.2 | e.g., 12 | e.g., 25.8 |
| 7-MBF-CHO | e.g., 22.5 | e.g., 8 | e.g., 30.1 |
| 7-MBF-Aryl | e.g., 5.1 | e.g., 18 | e.g., 10.5 |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols outlined in this application note provide a solid foundation for researchers to generate diverse libraries of this compound derivatives and to evaluate their biological activities. By systematically exploring the chemical space around this privileged scaffold, new lead compounds for drug discovery can be identified and developed.
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- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MTT (Assay protocol [protocols.io]
- 16. webcentral.uc.edu [webcentral.uc.edu]
- 17. botanyjournals.com [botanyjournals.com]
- 18. chalcogen.ro [chalcogen.ro]
Application Notes and Protocols: 7-Methylbenzofuran in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Benzofuran Scaffold and the Significance of the 7-Methyl Substituent
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are prevalent in a vast array of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The substitution pattern on the benzofuran core plays a crucial role in modulating these biological effects and tuning the molecule's physicochemical properties.
This guide focuses specifically on the applications of 7-Methylbenzofuran in organic synthesis. The presence of a methyl group at the 7-position offers a unique handle for further functionalization, allowing for the synthesis of diverse and complex molecules. This document will provide an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Core Synthetic Strategies Involving this compound
The strategic importance of this compound lies in its potential to serve as a versatile building block. The key to unlocking its synthetic utility is the selective functionalization of either the benzene ring, the furan ring, or the methyl group.
Synthesis of this compound Derivatives: Building the Core
The construction of the this compound scaffold can be achieved through various synthetic routes, often involving intramolecular cyclization of appropriately substituted phenols. A notable example is the synthesis of this compound-2(3H)-one.
Protocol 1: Synthesis of this compound-2(3H)-one
This protocol outlines a general procedure for the synthesis of this compound-2(3H)-one from a substituted phenol and an appropriate coupling partner.
Reaction Scheme:
A general representation of the synthesis of this compound-2(3H)-one.
Materials:
-
o-Cresol
-
Glyoxylic acid
-
Concentrated Sulfuric Acid
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of o-cresol (1 equivalent) in toluene, add glyoxylic acid (1.1 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound-2(3H)-one.
Causality Behind Experimental Choices:
-
The use of a Dean-Stark apparatus is crucial for driving the equilibrium towards the product by removing the water formed during the cyclization.
-
The acid catalyst facilitates the electrophilic attack of the glyoxylic acid carbonyl group on the electron-rich aromatic ring of o-cresol, initiating the cyclization cascade.
Functionalization of the Furan Ring: Lithiation and Subsequent Electrophilic Quench
The furan ring of benzofurans is susceptible to electrophilic attack, and its reactivity can be harnessed for further molecular elaboration. Lithiation at the C2 position is a powerful strategy to introduce a variety of functional groups.[5]
Protocol 2: 2-Lithiation of this compound and Reaction with an Electrophile
This protocol describes a general procedure for the deprotonation of the C2 position of this compound followed by quenching with an electrophile.
Workflow:
Workflow for the 2-functionalization of this compound via lithiation.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-dimethylformamide (DMF) for formylation, or a primary alkyl halide for alkylation)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add the chosen electrophile (1.2 equivalents) dropwise to the solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Trustworthiness of the Protocol:
This method is a well-established and reliable way to functionalize furan and benzofuran systems. The low temperature is critical to prevent side reactions and decomposition of the lithiated intermediate. The choice of a strong, non-nucleophilic base like n-BuLi ensures efficient deprotonation at the most acidic C-H bond (the C2-H).
| Electrophile | Product |
| N,N-Dimethylformamide (DMF) | This compound-2-carbaldehyde[6] |
| Alkyl halide (R-X) | 2-Alkyl-7-methylbenzofuran |
| Carbon dioxide (CO2) | This compound-2-carboxylic acid |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[7][8] While specific protocols for this compound are not abundant in the literature, its halogenated derivatives can be expected to participate in standard cross-coupling reactions.
Conceptual Application: Suzuki-Miyaura Coupling of a Bromo-7-methylbenzofuran
A hypothetical, yet highly plausible, application would involve the Suzuki-Miyaura coupling of a bromo-substituted this compound with a boronic acid to form a biaryl structure, a common motif in pharmaceuticals.
Reaction Scheme:
Conceptual Suzuki-Miyaura coupling involving a this compound derivative.
General Protocol Outline:
-
To a reaction vessel, add the bromo-7-methylbenzofuran (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2-3 equivalents).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture and place it under an inert atmosphere.
-
Heat the reaction to reflux and monitor by TLC.
-
Upon completion, perform an aqueous workup, extract with an organic solvent, dry, and purify by chromatography.
This general protocol, widely applicable to various aryl halides, would be the starting point for developing specific conditions for this compound derivatives. The choice of catalyst, ligand, base, and solvent would need to be optimized for specific substrates.
Applications in the Synthesis of Bioactive Molecules
The this compound scaffold is an attractive starting point for the synthesis of molecules with potential therapeutic applications. The functionalization strategies described above can be employed to generate libraries of compounds for screening against various biological targets.
For instance, the introduction of nitrogen-containing heterocycles, a common feature in many drugs, can be achieved through the cross-coupling of a halogenated this compound with an appropriate amine or N-heterocycle. The synthesis of benzofuran-piperazine analogs has been explored for the treatment of Alzheimer's disease.[9]
Conclusion
This compound, while not as extensively studied as the parent benzofuran, holds significant potential as a versatile building block in organic synthesis. Its unique substitution pattern allows for selective functionalization of the benzene ring, the furan ring, or the methyl group. The protocols and concepts outlined in this guide provide a solid foundation for researchers to explore the synthetic utility of this compound in the development of novel pharmaceuticals and functional materials. Further research into the specific reactivity and applications of this compound is warranted and promises to yield exciting discoveries in the field of synthetic organic chemistry.
References
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega. [Link]
-
Total synthesis of natural products containing benzofuran rings. RSC Advances. [Link]
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Publishing. [Link]
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH. [Link]
-
Lithiation in flavones, chromones, coumarins, and benzofuran derivatives. RSC Publishing. [Link]
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. NIH. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. PMC - PubMed Central. [Link]
-
Palladium-catalyzed benzofuran and indole synthesis by multiple C–H functionalizations. Chemical Communications (RSC Publishing). [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
- Palladium-Catalyzed Benzofuran and Indole Synthesis by Multiple C–H Functionaliz
-
Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. PMC - NIH. [Link]
-
7-methyl benzofuran, 17059-52-8. The Good Scents Company. [Link]
-
7-methyl-1-benzofuran-2-carbaldehyde - C10H8O2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [Link]
-
Palladium-Catalyzed Tandem C-H Functionalization/Cyclization Strategy for the Synthesis of 5-Hydroxybenzofuran Derivatives. PubMed. [Link]
-
First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. NIH. [Link]
-
Benzofuran, 7-methyl-. the NIST WebBook. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Lithiation in flavones, chromones, coumarins, and benzofuran derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Palladium-catalyzed benzofuran and indole synthesis by multiple C–H functionalizations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Regioselectivity in Benzofuran Synthesis
Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic routes. As a senior application scientist, my goal is to provide you with not just protocols, but a deeper understanding of the mechanistic principles that govern these powerful transformations. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the complex issues you may face at the bench.
Introduction: The Regioselectivity Challenge in Benzofuran Synthesis
The benzofuran scaffold is a privileged core in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2] Consequently, the development of efficient and selective methods for their synthesis is of paramount importance. One of the most common and persistent challenges in this field is controlling the regioselectivity of the cyclization step, which ultimately dictates the substitution pattern of the final product. Most synthetic approaches hinge on the formation of the O–C2 or C2–C3 bonds in the key ring-closing step.[3] This guide will delve into the factors that influence these cyclizations and provide actionable strategies to steer your reactions toward the desired regioisomer.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm attempting a classical acid-catalyzed cyclization of an α-aryloxyketone and obtaining a mixture of 2- and 3-substituted benzofurans. How can I improve the selectivity?
This is a very common issue rooted in the fundamental mechanism of intramolecular electrophilic aromatic substitution (Friedel-Crafts type) reactions. The regiochemical outcome is a delicate balance of steric and electronic factors.[4]
Underlying Causality:
The cyclization of an α-aryloxyketone can proceed via two main pathways, leading to either the 2- or 3-substituted benzofuran. The preferred pathway is often dictated by the substitution pattern on the aromatic ring and the nature of the ketone.
-
Steric Hindrance: In many cases, cyclization will favor the sterically less-hindered ortho position. For instance, if you have a substituent at the meta-position of the phenoxy group, the reaction will likely favor cyclization at the less crowded ortho-position.[4]
-
Electronic Effects: The electronic nature of the substituents on the aromatic ring plays a crucial role. Electron-donating groups (EDGs) activate the aromatic ring towards electrophilic substitution, while electron-withdrawing groups (EWGs) deactivate it. The position of these groups can direct the cyclization to a specific ortho-position.
-
Acid Catalyst: The choice and concentration of the acid catalyst can significantly influence the reaction rate and selectivity. Stronger acids can sometimes lead to side reactions or decomposition, while weaker acids may not be effective in promoting cyclization.
Troubleshooting Strategies:
-
Re-evaluate Your Substrate:
-
If possible, introduce a bulky protecting group at one of the ortho positions to sterically block that site, forcing cyclization to occur at the other.
-
Consider the electronic directing effects of your substituents. Can you modify them to favor the desired cyclization?
-
-
Optimize the Acid Catalyst:
-
Systematically screen a range of Brønsted and Lewis acids. Common choices include polyphosphoric acid (PPA), sulfuric acid, trifluoroacetic acid (TFA), and Lewis acids like AlCl₃ or BF₃·OEt₂.[4]
-
Vary the concentration of the acid. Sometimes, a lower concentration can improve selectivity by minimizing side reactions.
-
-
Temperature Control:
-
Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[4] Conversely, higher temperatures might favor the thermodynamically more stable isomer.
-
Illustrative Workflow: Optimizing Acid-Catalyzed Cyclization
Caption: A logical workflow for troubleshooting poor regioselectivity in acid-catalyzed benzofuran synthesis.
Question 2: My palladium-catalyzed intramolecular cyclization of an o-alkynylphenol is giving me low yields and a mixture of products. What are the key parameters to investigate?
Palladium-catalyzed reactions are powerful tools for benzofuran synthesis, but their success often hinges on the careful selection of the catalyst, ligands, and reaction conditions.[3][5]
Underlying Causality:
The regioselectivity in these reactions is often governed by the mode of cyclization (e.g., 5-exo-dig vs. 6-endo-dig) and the stability of the organopalladium intermediates.
-
Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands is critical. Ligands can influence the electron density at the metal center, its steric bulk, and ultimately the regiochemical course of the reaction.
-
Base: The base plays a crucial role in deprotonating the phenol and facilitating the catalytic cycle. The strength and nature of the base can significantly impact the reaction outcome.
-
Solvent: The polarity and coordinating ability of the solvent can affect the solubility of the catalyst and substrates, as well as the stability of intermediates in the catalytic cycle.
Troubleshooting Strategies:
| Parameter | Recommended Actions | Rationale |
| Palladium Catalyst | Screen different Pd(0) and Pd(II) precursors. | The oxidation state and ligands of the precatalyst can affect the initiation of the catalytic cycle. |
| Ligands | Evaluate a range of phosphine ligands (e.g., PPh₃, P(o-tol)₃, Xantphos). | Ligands modulate the steric and electronic properties of the catalyst, influencing selectivity. |
| Base | Test inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic (e.g., Et₃N, DBU) bases. | The choice of base can affect the rate of deprotonation and the overall reaction kinetics. |
| Solvent | Experiment with polar aprotic (e.g., DMF, DMSO) and nonpolar (e.g., toluene, dioxane) solvents. | Solvent polarity can influence the solubility of reactants and the stability of intermediates. |
| Additives | Consider the addition of co-catalysts, such as copper salts (e.g., CuI), which can facilitate certain steps in the catalytic cycle.[5] | Additives can sometimes promote specific reaction pathways and improve yields and selectivity. |
Experimental Protocol: Screening for Optimal Palladium-Catalyzed Cyclization
-
Setup: In a series of reaction vials, add the o-alkynylphenol substrate (1.0 equiv) and the desired solvent (0.1 M).
-
Catalyst/Ligand Addition: To each vial, add the palladium precursor (e.g., 5 mol%) and the corresponding ligand (e.g., 10 mol%).
-
Base Addition: Add the selected base (2.0 equiv) to each vial.
-
Reaction: Seal the vials, and heat the reactions to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitoring: Monitor the progress of the reactions by TLC or LC-MS at regular intervals.
-
Analysis: Upon completion, quench the reactions, perform a standard workup, and analyze the crude product mixture by ¹H NMR or GC-MS to determine the regioselectivity and yield.
Question 3: I am trying to synthesize a 3-substituted benzofuran, but the 2-substituted isomer is the major product. Are there specific methods that favor the formation of the 3-substituted isomer?
While many classical methods favor the formation of 2-substituted benzofurans, several strategies have been developed to selectively access the 3-substituted isomers.[3]
Strategies for 3-Substituted Benzofurans:
-
Rhodium-Catalyzed Annulation: Certain rhodium-catalyzed reactions, such as the denitrogenative annulation of N-sulfonyl-1,2,3-triazoles, have been shown to selectively produce 3-substituted benzofurans.[1]
-
Intramolecular Cyclization of o-Allylphenols: The palladium-catalyzed oxidative cyclization of o-allylphenols can be a reliable method for the synthesis of 2-benzyl-substituted benzofurans, which can be considered a subset of 3-substituted systems depending on the desired final structure.[1]
-
Multi-step Sequences with Regiocontrolled Cross-Coupling: A powerful strategy involves a sequence of regioselective cross-coupling reactions on a pre-formed benzofuran core. This allows for the introduction of substituents at specific positions, including C3.[3]
Mechanistic Insight: Rhodium-Catalyzed Annulation
Sources
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 7-Methylbenzofuran
Welcome to the technical support center for the purification of 7-Methylbenzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific understanding and practical methodologies to achieve high purity this compound in your laboratory.
Introduction to the Purification Challenges
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] However, achieving high purity can be a significant challenge due to the potential for isomeric impurities and other byproducts from its synthesis. The primary difficulty often lies in the separation of this compound from its isomers (e.g., 2-, 3-, 4-, 5-, and 6-methylbenzofuran), which possess very similar physical and chemical properties. This guide provides a structured approach to tackling these purification hurdles.
Purity Analysis: The First Step
Before attempting any purification, it is crucial to have a reliable analytical method to assess the purity of your crude material and to monitor the success of your purification strategy.
Recommended Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds.[3][4] It is particularly useful for identifying isomeric impurities, although complete baseline separation of all isomers can be challenging and may require method optimization.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of the desired this compound and for identifying impurities.[5][6] The chemical shifts of the methyl group and the aromatic protons will be distinct for each isomer, allowing for quantification of isomeric purity.
Troubleshooting Guide
This section is organized in a question-and-answer format to directly address specific issues you may encounter during the purification of this compound.
Fractional Distillation
Q1: My GC-MS analysis shows multiple methylbenzofuran isomers in my crude product. Can I use fractional distillation to separate them?
A1: Fractional distillation separates compounds based on differences in their boiling points.[7] While theoretically possible, the separation of methylbenzofuran isomers by fractional distillation is extremely challenging due to their very close boiling points. The success of this method will depend on the specific isomers present and the efficiency of your distillation setup.
Physical Properties of Methylbenzofuran Isomers:
| Isomer | Boiling Point (°C) at 760 mmHg |
| This compound | 190-191[8] |
| 2-Methylbenzofuran | 197-198 |
| 3-Methylbenzofuran | 193-194 |
| 5-Methylbenzofuran | 196-197 |
Troubleshooting Fractional Distillation:
-
Poor Separation: If you are not achieving good separation, consider using a longer fractionating column with a higher number of theoretical plates. A vacuum distillation setup can also be beneficial as it allows for distillation at lower temperatures, which can improve separation efficiency and prevent degradation of the compound.
-
Co-distillation: Due to the close boiling points, you may observe co-distillation of isomers. In this case, fractional distillation may serve as a preliminary enrichment step, but a secondary purification technique like preparative HPLC will likely be necessary to achieve high purity.
Flash Column Chromatography
Q2: I'm trying to purify this compound using flash column chromatography, but I'm getting poor separation of a closely eluting impurity. What can I do?
A2: Flash column chromatography is a common and effective technique for purifying organic compounds.[9][10] However, separating isomers with similar polarities can be difficult.
Troubleshooting Flash Column Chromatography:
-
Optimize Your Solvent System: The key to good separation is finding the right eluent. Start with a non-polar solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) and gradually increase the polarity. A shallow gradient elution can often improve the resolution of closely eluting compounds.[9]
-
"My compound is not stable on silica gel." : Some benzofuran derivatives can be sensitive to the acidic nature of silica gel, leading to degradation on the column.[9] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed. If your compound is unstable, you can try using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.[9]
-
"My compound is streaking on the TLC plate." : Streaking can be caused by several factors, including overloading the plate, the compound being too polar for the solvent system, or decomposition on the silica. Try spotting a more dilute solution and using a more polar eluent. If streaking persists, consider the stability issue mentioned above.
Experimental Protocol: Flash Column Chromatography of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Carefully add the dried, adsorbed sample to the top of the column.
-
Elution: Begin eluting with your starting solvent system, gradually increasing the polarity as needed. Collect fractions and monitor their composition by TLC.
-
Analysis: Combine the pure fractions and remove the solvent under reduced pressure. Analyze the final product by GC-MS and NMR to confirm its purity.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Q3: Fractional distillation and flash chromatography are not giving me the desired purity. Is preparative HPLC a better option for separating methylbenzofuran isomers?
A3: Yes, preparative HPLC is often the most effective method for separating challenging isomeric mixtures.[11][12][13][14][15] It offers much higher resolution than flash chromatography and is not dependent on boiling point differences.
Troubleshooting Preparative HPLC:
-
Method Development: Start with analytical HPLC to develop a separation method. Screen different columns (e.g., C18, PFP) and mobile phases (e.g., acetonitrile/water, methanol/water) to find the best conditions for separating your isomers.[4]
-
Peak Tailing or Broadening: This can be caused by a number of factors, including column degradation, improper mobile phase pH, or interactions between the analyte and the stationary phase.[16] Ensure your mobile phase is properly degassed and filtered. If the problem persists, try a different column or adjust the mobile phase composition.
-
Low Recovery: If you are experiencing low recovery of your purified compound, it may be adsorbing to the column or degrading during the purification process. Ensure the pH of your mobile phase is compatible with your compound's stability.
Experimental Protocol: Preparative HPLC of this compound
-
Analytical Method Development: Develop a robust analytical HPLC method that shows good separation of this compound from its impurities.
-
Scale-Up: Scale up the analytical method to a preparative scale. This will involve using a larger column and a higher flow rate.
-
Sample Preparation: Dissolve your partially purified this compound in the mobile phase. Ensure the sample is fully dissolved and filtered before injection.
-
Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the this compound peak.
-
Post-Purification: Combine the pure fractions and remove the mobile phase solvents, typically by rotary evaporation followed by high vacuum.
-
Purity Analysis: Confirm the purity of the final product using analytical HPLC, GC-MS, and NMR.
Recrystallization
Q4: I have a solid sample of this compound that is slightly impure. Can I use recrystallization?
A4: Recrystallization is an excellent technique for purifying solid compounds, provided a suitable solvent can be found.[17][18][19] The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Common Recrystallization Solvents:
| Solvent | Properties and Considerations |
| Ethanol/Water | A good general-purpose solvent system for moderately polar compounds. |
| Hexane/Ethyl Acetate | Suitable for non-polar to moderately polar compounds. |
| Toluene/Hexane | Another good option for aromatic compounds. |
Troubleshooting Recrystallization:
-
Oiling Out: If your compound separates as an oil instead of crystals, it may be because the solution is too concentrated, the cooling rate is too fast, or the solvent is not ideal.[17][19] Try using a more dilute solution, allowing the solution to cool more slowly, or using a different solvent system.
-
No Crystals Form: If no crystals form upon cooling, your solution may be too dilute.[17][18] Try evaporating some of the solvent to increase the concentration. You can also try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.
-
Poor Recovery: Low recovery can be due to using too much solvent, not cooling the solution to a low enough temperature, or washing the crystals with a solvent in which they are soluble.[18]
Frequently Asked Questions (FAQs)
Q: What are the most likely impurities in my crude this compound?
A: The impurities will depend on the synthetic route used. Common impurities include:
- Isomeric Methylbenzofurans: As discussed, these are often the most challenging impurities to remove.
- Starting Materials: Unreacted starting materials, such as o-cresol and chloroacetaldehyde or their derivatives.
- Reaction Byproducts: Depending on the reaction conditions, various byproducts can be formed. For example, in syntheses involving palladium catalysts, residual palladium may be present.[12]
- Solvents: Residual solvents from the reaction or workup.
Q: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques is recommended for full characterization:
- NMR (¹H and ¹³C): To confirm the structure and assess for the presence of any organic impurities.
- GC-MS: To confirm the molecular weight and identify any volatile impurities.
- Elemental Analysis: To confirm the elemental composition.
Q: What are the safety precautions I should take when working with this compound?
A: Always consult the Safety Data Sheet (SDS) for this compound before handling. In general, it should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification and analysis of this compound.
Caption: A general workflow for the purification and analysis of this compound.
References
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Boufatah, N., Gellis, A., & Vanelle, P. (2013). First synthesis of 2-(benzofuran-2-yl)
- Gas chromatographic retention times for 5F-PB-22 and its isomers. (2018). Forensic Chemistry, 8, 8-15.
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Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]
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University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. Retrieved from [Link]
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SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
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Lotus Consulting. (2008). Unlocking Retention Times in Gas Chromatography. Retrieved from [Link]
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Technical Support Center: Enhancing the Efficiency of 7-Methylbenzofuran Reactions
This guide is designed for researchers, scientists, and professionals in drug development who are working with 7-Methylbenzofuran. Here, we provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to help you optimize your reaction efficiency and navigate common experimental challenges. Our approach is rooted in established scientific principles and practical, field-proven experience to ensure the reliability and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered during the synthesis of this compound and its derivatives.
1. Which synthetic route is most suitable for preparing this compound?
The choice of synthetic route depends on several factors, including the desired scale of your reaction, the availability of starting materials, and the specific functional groups you need in the final product. Transition-metal-catalyzed methods, particularly those employing palladium and copper catalysts, are widely used for their high efficiency and broad substrate scope.[1][2] For instance, the Sonogashira coupling of an appropriately substituted iodophenol with a terminal alkyne, followed by intramolecular cyclization, is a robust method for constructing the benzofuran core.[2] Acid-catalyzed cyclizations of suitable phenol derivatives can also be effective, though they may require careful optimization to avoid side reactions.[3][4]
2. What are the critical parameters to control in a palladium-catalyzed synthesis of this compound?
In palladium-catalyzed reactions, several parameters are crucial for achieving high yields and purity:
-
Catalyst and Ligand Choice: The combination of the palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and the ligand is critical. The ligand stabilizes the palladium center and influences its reactivity.
-
Co-catalyst: In reactions like the Sonogashira coupling, a co-catalyst such as copper(I) iodide (CuI) is often essential for the reaction to proceed efficiently.[1][2]
-
Solvent: The choice of solvent can significantly impact the reaction rate and outcome. Polar aprotic solvents like DMF are commonly used.[5]
-
Base: A suitable base is required to neutralize the acid generated during the reaction.
-
Temperature: The reaction temperature needs to be carefully controlled to ensure complete conversion without promoting side reactions or catalyst decomposition.
3. What are the primary safety considerations when working with the reagents for this compound synthesis?
Many of the reagents used in the synthesis of this compound are hazardous and require careful handling in a well-ventilated fume hood.
-
Palladium Catalysts: While generally stable, some palladium complexes can be toxic and should be handled with appropriate personal protective equipment (PPE).
-
Solvents: Organic solvents like DMF are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each solvent.
-
Reagents: Other reagents, such as strong acids or bases, and halogenated compounds, should be handled with care to avoid skin and respiratory tract irritation.
4. How can I monitor the progress of my this compound reaction?
Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guides
Even with a well-designed protocol, experimental challenges can arise. The following guides provide a structured approach to troubleshooting common issues in this compound synthesis.
Problem: Low or No Product Yield
| Symptom | Possible Cause | Recommended Solution |
| No product formation observed by TLC or GC-MS. | Inactive Catalyst: The palladium catalyst may have been deactivated by exposure to air or moisture, or it may be of poor quality. | - Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use a freshly opened or properly stored catalyst.- Consider a different palladium source or ligand. |
| Incorrect Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient. | - Gradually increase the reaction temperature in small increments.- Extend the reaction time and monitor the progress by TLC. | |
| Missing Co-catalyst: In Sonogashira-type reactions, the absence of a copper co-catalyst can prevent the reaction from proceeding.[1][2] | - Ensure that the copper(I) iodide co-catalyst has been added in the correct amount. | |
| Low product yield with significant starting material remaining. | Suboptimal Reagent Stoichiometry: The ratio of reactants may not be optimal for the reaction. | - Verify the stoichiometry of all reactants, including the base and any additives. |
| Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to go to completion. | - Increase the catalyst loading incrementally. | |
| Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent, limiting their reactivity. | - Select a solvent in which all reactants are fully soluble at the reaction temperature. |
Problem: Formation of Impurities and Side Products
| Symptom | Possible Cause | Recommended Solution |
| Multiple spots observed on TLC, indicating the presence of side products. | Side Reactions: In Sonogashira couplings, homo-coupling of the alkyne (Glaser coupling) is a common side reaction.[6] | - Ensure a strictly oxygen-free environment, as Glaser coupling is often promoted by oxygen.- Adjust the ratio of the palladium catalyst to the copper co-catalyst. |
| Overheating or Prolonged Reaction Time: Excessive heat or extended reaction times can lead to the decomposition of starting materials or the product. | - Optimize the reaction temperature and time by running small-scale experiments at different conditions. | |
| Incorrect pH: For acid- or base-catalyzed reactions, an incorrect pH can promote undesired side reactions. | - Carefully control the amount of acid or base added. | |
| Difficulty in purifying the product from impurities. | Co-eluting Impurities: Some side products may have similar polarities to the desired product, making separation by column chromatography challenging.[7] | - Try a different solvent system for column chromatography.- Consider alternative purification techniques such as recrystallization or preparative HPLC. |
| Residual Catalyst: Traces of the metal catalyst may remain in the product. | - Use a metal scavenger or perform an aqueous workup with a chelating agent to remove residual metal. |
Problem: Inconsistent Reaction Rates or Stalled Reactions
| Symptom | Possible Cause | Recommended Solution |
| The reaction starts but then stalls before completion. | Catalyst Deactivation: The catalyst may be slowly deactivating over the course of the reaction. | - Add a fresh portion of the catalyst to the reaction mixture.- Ensure the reaction is performed under strictly inert conditions. |
| Inhibition by a Byproduct: A byproduct formed during the reaction may be inhibiting the catalyst. | - Identify the byproduct and consider modifying the reaction conditions to minimize its formation. | |
| Reaction rate varies significantly between batches. | Variability in Reagent Quality: The purity of starting materials, solvents, or the catalyst can vary between batches. | - Use reagents and solvents from a reliable source and of a consistent purity.- Titrate bases to confirm their concentration. |
| Inconsistent Inert Atmosphere: Variations in the quality of the inert atmosphere can affect the reaction rate, especially for oxygen-sensitive reactions. | - Ensure a consistent and high-quality inert atmosphere for each reaction. |
Visualizing the Troubleshooting Process
A systematic approach is key to resolving experimental issues. The following diagram illustrates a general workflow for troubleshooting inefficient this compound reactions.
Caption: A general workflow for troubleshooting reactions.
Understanding the Mechanism: Palladium-Catalyzed Synthesis
A deeper understanding of the reaction mechanism can provide valuable insights for optimization. The diagram below illustrates a simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction, a common method for synthesizing benzofurans.
Caption: A simplified palladium cross-coupling cycle.
Experimental Protocols
This section provides a representative protocol for the synthesis of a this compound derivative. Always adapt protocols to your specific substrate and scale, and perform a thorough risk assessment before beginning any new procedure.
Synthesis of a 2-Substituted this compound via Sonogashira Coupling and Cyclization
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
2-Iodo-6-methylphenol
-
Terminal alkyne
-
PdCl₂(PPh₃)₂ (Palladium catalyst)
-
CuI (Copper(I) iodide co-catalyst)
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous solvent (e.g., DMF or toluene)
-
Standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-iodo-6-methylphenol (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 2-5 mol%), and CuI (e.g., 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous solvent, the terminal alkyne (1.1-1.5 eq), and the base (e.g., 2-3 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the starting material is consumed, as monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 2-substituted this compound.
Summary of Synthetic Methods and Typical Yields
The following table provides a comparative overview of common synthetic methods for benzofurans, including this compound derivatives.
| Synthetic Method | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Palladium/Copper-Catalyzed Cyclization | 2-halophenol, terminal alkyne, Pd catalyst, Cu co-catalyst | Good to Excellent (70-95%)[1] | High efficiency, broad substrate scope | Cost of catalyst, sensitivity to air/moisture |
| Acid-Catalyzed Cyclization | Substituted phenol with a suitable side chain, strong acid (e.g., H₂SO₄, PPA) | Moderate to Good (50-80%) | Inexpensive reagents, simple procedure | Potential for side reactions, harsh conditions |
| Ruthenium-Catalyzed Cycloisomerization | Allyl-substituted phenols, Ru catalyst | Good (up to 85%) | Atom-economical | Catalyst can be expensive |
| Metal-Free Cyclization | ortho-hydroxystilbenes, hypervalent iodine reagents | Good to Excellent | Avoids transition metal contamination | Stoichiometric use of reagents |
References
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
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Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Available at: [Link]
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Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. ResearchGate. Available at: [Link]
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Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Royal Society of Chemistry. Available at: [Link]
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Sonogashira coupling for the synthesis of benzofuran 3a. ResearchGate. Available at: [Link]
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Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols. National Institutes of Health. Available at: [Link]
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7-methyl benzofuran, 17059-52-8. The Good Scents Company. Available at: [Link]
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A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ACS Catalysis. Available at: [Link]
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Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Royal Society of Chemistry. Available at: [Link]
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This compound. National Institutes of Health. Available at: [Link]
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Intramolecular Cyclization of Phenol Derivatives with C=C Double Bond in a Side Chain. ResearchGate. Available at: [Link]
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Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. MDPI. Available at: [Link]
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Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Royal Society of Chemistry. Available at: [Link]
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2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. Available at: [Link]
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(PDF) Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. ResearchGate. Available at: [Link]
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Sustainable Lignin Valorization: Ti(III)-Mediated Reductive Degradation Yielding Aromatic Monomers (Phenol and Styrene). ACS Publications. Available at: [Link]
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ChemInform Abstract: Three-Step Synthesis of an Array of Substituted Benzofurans Using Polymer-Supported Reagents. ResearchGate. Available at: [Link]
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Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Elsevier. Available at: [Link]
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Validation & Comparative
A Comparative Guide to 7-Methylbenzofuran and Its Isomers for the Research Scientist
For researchers, scientists, and professionals in drug development, the nuanced differences between structural isomers can be the determining factor in the success of a synthetic route or the biological activity of a lead compound. This guide provides an in-depth comparison of 7-methylbenzofuran and its positional isomers: 2-, 3-, 4-, 5-, and 6-methylbenzofuran. By examining their physicochemical properties, synthetic pathways, spectroscopic signatures, and potential applications, this document serves as a technical resource to inform experimental design and compound selection.
Introduction to the Methylbenzofuran Scaffold
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The addition of a methyl group to the benzofuran core introduces a simple yet significant modification that can influence the molecule's steric and electronic properties, thereby affecting its reactivity, physical characteristics, and biological interactions. Understanding the distinct profiles of the six methylbenzofuran isomers is crucial for their effective utilization in research and development.
Physicochemical Properties: A Comparative Analysis
The position of the methyl group on the benzofuran ring system subtly alters the physical properties of the isomers. These differences, summarized in the table below, can be critical for purification, formulation, and predicting their behavior in various solvent systems.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 2-Methylbenzofuran | C₉H₈O | 132.16 | 197-198[3] | 1.057 at 25°C | 1.548-1.560 at 20°C[3] |
| 3-Methylbenzofuran | C₉H₈O | 132.16 | Not Available | Not Available | ~1.560 |
| 4-Methylbenzofuran | C₉H₈O | 132.16 | Not Available | Not Available | Not Available |
| 5-Methylbenzofuran | C₉H₈O | 132.16 | Not Available | Not Available | Not Available |
| 6-Methylbenzofuran | C₉H₈O | 132.16 | Not Available | Not Available | Not Available |
| This compound | C₉H₈O | 132.16 | Not Available | Not Available | Not Available |
Note: Experimental data for all isomers is not consistently available in the literature. The table will be updated as more data is acquired and verified.
Synthesis of Methylbenzofuran Isomers: Key Strategies and Protocols
The synthesis of methylbenzofuran isomers can be achieved through various strategies, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
General Synthetic Approaches
Several classical and modern synthetic methods are employed for the construction of the benzofuran core. These include:
-
Perkin Rearrangement: This method involves the reaction of a substituted salicylaldehyde with an α-halo ketone.[4]
-
Rap-Stoermer Reaction: A condensation reaction between a phenol and an α-haloketone, followed by intramolecular cyclization.[5]
-
Palladium-Catalyzed Cyclization: Modern cross-coupling strategies offer efficient routes to substituted benzofurans.
Below are representative protocols for the synthesis of specific methylbenzofuran isomers, highlighting the practical considerations for each.
Experimental Protocol: Synthesis of 2-Methylbenzofuran
A common route to 2-methylbenzofuran involves the cyclization of an appropriate precursor. The following protocol is a representative example.
Objective: To synthesize 2-methylbenzofuran from a suitable starting material.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the starting materials, solvent, and catalyst.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic byproducts.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 2-methylbenzofuran.
Experimental Protocol: Synthesis of 3-Methylbenzofuran Derivatives
The synthesis of 3-methylbenzofuran derivatives can be achieved through a multi-step process, as illustrated in the synthesis of (3-Methylbenzofuran-2-yl)(phenyl)methanone.[6]
Objective: To synthesize a 3-methylbenzofuran derivative.
Methodology:
-
Ring Formation: 2′-Hydroxyacetophenone (5 mmol), 2-bromoacetophenone (5 mmol), and potassium carbonate (6 mmol) are stirred in acetonitrile under reflux for 4 hours.[6]
-
Workup: After monitoring the reaction with TLC, the solvent is evaporated. The solid residue is washed with water, filtered, and dried.[6]
-
Crystallization: The product is crystallized from ethanol to yield (3-methylbenzofuran-2-yl)(phenyl)methanone.[6]
Spectroscopic Characterization: Distinguishing the Isomers
Nuclear Magnetic Resonance (NMR) and other spectroscopic techniques are indispensable for the unambiguous identification of methylbenzofuran isomers. The chemical shifts in ¹H and ¹³C NMR spectra are particularly sensitive to the position of the methyl group.
¹H and ¹³C NMR Spectroscopy
The proton and carbon NMR spectra provide a detailed fingerprint of each isomer. For example, in the ¹H NMR spectrum of a 3-methylbenzofuran derivative, the methylene protons of a substituent at the 2-position can appear as a singlet, while aromatic protons resonate in distinct regions depending on their substitution.[6] In ¹³C NMR, the chemical shifts of the carbon atoms in the benzofuran core and the methyl group are unique to each isomer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While all methylbenzofuran isomers have the same molecular weight, their fragmentation patterns under electron ionization can differ, providing clues to the position of the methyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the characteristic functional groups present in the molecule. For benzofuran derivatives, characteristic peaks for aromatic C-H stretching and C=C stretching are typically observed.[6]
Reactivity and Applications: A Functional Comparison
The position of the methyl group influences the electron density distribution in the benzofuran ring system, which in turn affects its reactivity in chemical transformations and its binding affinity to biological targets.
-
2-Methylbenzofuran: This isomer is used as a flavoring agent and a chemical intermediate in the synthesis of various organic compounds.[3][5][7] It can serve as a substrate in Friedel-Crafts alkylation and acylation reactions.[5]
-
3-Methylbenzofuran: Derivatives of 3-methylbenzofuran are explored for their potential in medicinal chemistry, including the development of anticancer and anti-Alzheimer's agents.[6][8][9]
-
4-Methylbenzofuran: The introduction of a fluorine atom at the 4-position of 3-methylbenzofuran is of interest for its potential applications in medicinal chemistry and materials science, as fluorine can enhance metabolic stability and binding affinity.[4][5]
-
5-Methylbenzofuran: Derivatives of 5-methylbenzofuran have been synthesized and evaluated for their antimicrobial properties.
-
6-Methylbenzofuran: Substituted 6-methylbenzofurans are being investigated for their diverse pharmacological activities.[10]
-
This compound: This isomer and its derivatives are of interest in medicinal chemistry.[11][12]
The benzofuran scaffold and its methylated derivatives are also investigated for their roles in treating various conditions such as diabetes, anxiety, depression, and Parkinson's disease.[6][13]
Conclusion
The six isomers of methylbenzofuran, while structurally similar, exhibit distinct physicochemical properties, require tailored synthetic approaches, and present unique spectroscopic signatures. Their varied applications in fields ranging from flavor chemistry to medicinal chemistry underscore the importance of understanding the subtle yet significant impact of methyl group positioning. This guide provides a foundational framework for researchers to navigate the complexities of these isomers and leverage their unique characteristics for innovative scientific advancements.
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A Comparative Guide to the Reactivity of 5-Methylbenzofuran and 7-Methylbenzofuran in Electrophilic Aromatic Substitution
Introduction: The Subtle Art of Isomeric Differentiation in Drug Discovery
Benzofuran, a privileged heterocyclic scaffold, is a cornerstone in the architecture of numerous pharmaceuticals and biologically active natural products.[1][2] Its derivatives have shown a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] For researchers in drug development and medicinal chemistry, understanding the subtle nuances in the reactivity of substituted benzofurans is paramount for the rational design and synthesis of novel therapeutic agents.
This guide provides an in-depth comparative analysis of the reactivity of two constitutional isomers: 5-methylbenzofuran and 7-methylbenzofuran. While structurally similar, the seemingly minor shift in the methyl group's position has profound implications for the molecule's electronic properties and steric environment, ultimately governing its behavior in chemical reactions. We will delve into the theoretical underpinnings of their reactivity and provide practical insights into their behavior in key electrophilic aromatic substitution reactions, supported by established chemical principles and available data on related systems.
Theoretical Framework: Unraveling the Electronic and Steric Dichotomy
The reactivity of 5-methylbenzofuran and this compound in electrophilic aromatic substitution (EAS) is primarily dictated by a delicate interplay of electronic and steric effects.
Electronic Effects: The Guiding Hand of Electron Density
The benzofuran ring system is inherently electron-rich, making it susceptible to attack by electrophiles. The lone pair of electrons on the furan oxygen atom actively participates in resonance, increasing the electron density of the heterocyclic ring, particularly at the C2 and C3 positions.
The introduction of a methyl group, an electron-donating group (EDG) through induction and hyperconjugation, further enhances the nucleophilicity of the benzofuran core. However, the position of this methyl group significantly influences the distribution of this enhanced electron density.
-
5-Methylbenzofuran: The methyl group at the C5 position donates electron density into the benzene ring. This electronic push is relayed throughout the fused ring system, reinforcing the inherent electron-rich nature of the furan ring. This generally leads to an overall increase in reactivity towards electrophiles compared to the unsubstituted benzofuran.
-
This compound: The methyl group at the C7 position also donates electron density into the benzene ring. However, its proximity to the furan ring and the C2/C3 reaction sites can lead to more localized electronic effects.
Computational studies on related substituted benzofurans suggest that electron-donating groups on the benzene ring increase the overall reactivity of the molecule in electrophilic substitutions.[3]
Steric Effects: The Gatekeeper to Reactivity
Steric hindrance plays a crucial role in determining the regioselectivity of electrophilic attack, especially for the 7-methyl isomer.
-
5-Methylbenzofuran: The methyl group at the C5 position is remote from the primary sites of electrophilic attack on the furan ring (C2 and C3). Therefore, it exerts minimal steric hindrance, allowing electrophiles to approach these positions relatively unimpeded.
-
This compound: The C7-methyl group is situated peri to the C-O-C linkage of the furan ring and in close proximity to the C2 position. This creates a sterically crowded environment around the C2 position, potentially hindering the approach of bulky electrophiles. This steric impediment can influence the regioselectivity of the reaction, favoring attack at the less hindered C3 position or even on the benzene ring, depending on the reaction conditions and the nature of the electrophile.
Comparative Reactivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is the hallmark of benzofuran chemistry. Two of the most synthetically useful EAS reactions are the Friedel-Crafts acylation and the Vilsmeier-Haack formylation. While direct, side-by-side comparative experimental data for 5-methylbenzofuran and this compound is scarce in the literature, we can predict their relative reactivity and regioselectivity based on the electronic and steric principles discussed above.
Friedel-Crafts Acylation: Forging Carbon-Carbon Bonds
The Friedel-Crafts acylation introduces an acyl group onto the benzofuran ring, typically using an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4]
Expected Reactivity and Regioselectivity:
| Isomer | Expected Major Product(s) | Rationale |
| 5-Methylbenzofuran | 2-Acyl-5-methylbenzofuran | The C5-methyl group is an activating group, enhancing the overall reactivity. Electrophilic attack is electronically favored at the C2 position of the furan ring, and there is no significant steric hindrance to this approach. |
| This compound | 3-Acyl-7-methylbenzofuran and/or 2-Acyl-7-methylbenzofuran | The C7-methyl group is also activating. However, steric hindrance from the C7-methyl group may disfavor attack at the C2 position, especially with bulky acylating agents. This could lead to a preference for acylation at the C3 position. The relative ratio of C2 to C3 acylation would be highly dependent on the reaction conditions and the size of the electrophile. |
Experimental Workflow: A Generalized Protocol for Friedel-Crafts Acylation
The following is a representative protocol for the Friedel-Crafts acylation of a methylbenzofuran isomer. This protocol should be optimized for each specific substrate and acylating agent.[1][5]
Caption: Generalized workflow for Friedel-Crafts acylation.
Vilsmeier-Haack Formylation: Introducing the Formyl Group
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, using a Vilsmeier reagent generated from a substituted amide (e.g., DMF) and a halogenating agent (e.g., POCl₃).[6][7]
Expected Reactivity and Regioselectivity:
| Isomer | Expected Major Product | Rationale |
| 5-Methylbenzofuran | 2-Formyl-5-methylbenzofuran | The Vilsmeier reagent is a relatively bulky electrophile, but the C2 position is electronically favored and sterically accessible. |
| This compound | 3-Formyl-7-methylbenzofuran | Due to the steric hindrance posed by the C7-methyl group, the Vilsmeier reagent is more likely to attack the C3 position. |
Experimental Protocol: Vilsmeier-Haack Formylation of a Methylbenzofuran
This protocol is a general guideline and may require optimization.[7]
Step 1: Preparation of the Vilsmeier Reagent
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF, maintaining the temperature below 10°C.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
Step 2: Formylation Reaction
-
To the pre-formed Vilsmeier reagent, add a solution of the methylbenzofuran isomer in anhydrous DMF dropwise at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-70°C for 2-6 hours, monitoring the reaction progress by TLC.
Step 3: Work-up and Purification
-
Cool the reaction mixture to 0°C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired formylbenzofuran.
Product Characterization: The Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous identification of the acylated or formylated products and for determining the regioselectivity of the reaction.
¹H NMR Spectroscopy:
-
The position of the newly introduced acyl or formyl group can be determined by analyzing the coupling patterns and chemical shifts of the aromatic protons on both the furan and benzene rings.
-
For 2-substituted benzofurans, a characteristic singlet for the H3 proton is typically observed.
-
For 3-substituted benzofurans, a singlet for the H2 proton is expected, often at a downfield chemical shift.
-
The integration of the signals will confirm the number of protons on the benzofuran core.
¹³C NMR Spectroscopy:
-
The chemical shift of the carbonyl carbon in the newly introduced acyl or formyl group provides clear evidence of the reaction's success.
-
The chemical shifts of the carbon atoms in the benzofuran skeleton will be altered upon substitution, and these shifts can be used to confirm the position of the new substituent.
Conclusion: A Tale of Two Isomers
In the landscape of drug discovery and organic synthesis, the reactivity of constitutional isomers like 5-methylbenzofuran and this compound presents a fascinating case study. While direct comparative experimental data remains an area ripe for further investigation, a solid understanding of fundamental electronic and steric principles allows for reliable predictions of their behavior in key synthetic transformations.
The C5-methyl group in 5-methylbenzofuran acts as a simple activating group, enhancing the inherent reactivity of the benzofuran core without significant steric implications. In contrast, the C7-methyl group in this compound introduces a significant steric shield around the C2 position, leading to a potential shift in regioselectivity towards the C3 position in electrophilic aromatic substitution reactions.
This guide provides a foundational framework for researchers to approach the synthesis and functionalization of these and related benzofuran derivatives. The provided protocols and theoretical insights are intended to empower scientists to make informed decisions in their synthetic endeavors, ultimately accelerating the discovery of new and innovative molecules with therapeutic potential.
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A Comparative Guide to the Physicochemical Properties of Benzofuran Isomers for Pharmaceutical Research
For researchers, scientists, and professionals in drug development, a deep understanding of the physicochemical properties of core heterocyclic scaffolds is paramount. Benzofuran, a bicyclic aromatic ether, and its isomers are privileged structures in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1] Their utility stems from a unique combination of electronic and steric features that influence molecular interactions, metabolic stability, and bioavailability.
This guide provides an in-depth, objective comparison of the physicochemical properties of the two primary isomers of benzofuran: the stable and well-characterized benzo[b]furan (also known as coumarone) and the highly reactive, transient benzo[c]furan (isobenzofuran). We will delve into the structural and electronic rationale behind their differing properties, present available experimental data, and provide standardized protocols for their determination. This comparative analysis is designed to equip researchers with the foundational knowledge necessary to make informed decisions in the design and development of novel benzofuran-based therapeutic agents.
Structural and Electronic Divergence: The Root of Disparate Properties
The striking difference in the stability and, consequently, the physicochemical properties of benzo[b]furan and benzo[c]furan originates from their distinct electronic configurations and the resulting aromaticity.
Benzo[b]furan , the more common isomer, features a furan ring fused to a benzene ring between the 'b' C2-C3 bond. Its structure allows for the delocalization of ten π-electrons (six from the benzene ring and four from the furan ring, including one lone pair from the oxygen atom) across the bicyclic system. This configuration satisfies Hückel's rule for aromaticity (4n+2 π-electrons, where n=2), bestowing upon it considerable thermodynamic stability.[2][3]
Benzo[c]furan , in contrast, has the furan ring fused across the 'c' C3-C4 bond of the benzene ring. This arrangement results in a less stable electronic structure. While it also possesses ten π-electrons, the cross-conjugated system leads to a significant disruption of the benzenoid aromaticity. The most stable resonance contributor for benzo[c]furan has an ortho-quinoid structure, which is inherently of higher energy than the benzenoid structure of benzo[b]furan. This lack of a fully delocalized aromatic system renders benzo[c]furan highly reactive and prone to rapid polymerization or reaction as a potent diene in Diels-Alder cycloadditions.[4] Consequently, it is typically generated and used in situ for subsequent reactions.
This fundamental difference in electronic stability is the primary determinant of the vast disparity in their observable physicochemical properties.
Comparative Analysis of Physicochemical Properties
The following table summarizes the available quantitative data for the key physicochemical properties of benzo[b]furan and benzo[c]furan. The scarcity of experimental data for benzo[c]furan is a direct consequence of its inherent instability.
| Physicochemical Property | Benzo[b]furan | Benzo[c]furan (Isobenzofuran) |
| Molecular Formula | C₈H₆O | C₈H₆O |
| Molecular Weight | 118.14 g/mol | 118.14 g/mol |
| Appearance | Colorless, oily liquid with a sweet, aromatic odor[5][6] | Not stable for observation at standard conditions |
| Melting Point | < -18 °C (255 K)[7] | Not determined due to instability |
| Boiling Point | 173-175 °C (446-448 K) at 760 mmHg[7] | Not determined due to instability |
| Density | 1.095 g/mL at 20 °C | Not determined |
| Water Solubility | Insoluble[6] | Not determined |
| LogP (Octanol/Water) | 2.67[8] | Not determined |
| pKa (of conjugate acid) | -6.3 (estimated) | Not determined |
| Stability | Stable, though slowly polymerizes on standing[5] | Highly reactive, rapidly polymerizes[4] |
Spectroscopic Profile Comparison
Spectroscopic analysis provides further insight into the structural and electronic differences between these isomers.
Benzo[b]furan
-
¹H NMR (CDCl₃, 90 MHz): Chemical shifts are observed in the aromatic region, consistent with an aromatic structure. Key signals include those for the furan ring protons, which are distinct from the benzene ring protons.[5]
-
¹³C NMR (CDCl₃, 25.16 MHz): The spectrum displays eight distinct signals corresponding to the eight carbon atoms of the bicyclic system, confirming its structure.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic bands for C-H stretching of the aromatic rings, C=C stretching within the rings, and the C-O-C stretching of the furan moiety.[9]
-
UV-Vis Spectroscopy (in Alcohol): Benzo[b]furan exhibits maximum absorbance at 245 nm, 278 nm, and 285 nm, which are characteristic of its extended π-electron system.[5]
Benzo[c]furan (Isobenzofuran)
Due to its transient nature, spectroscopic data for benzo[c]furan is typically obtained through in situ generation and trapping techniques or in inert gas matrices at low temperatures. These specialized studies confirm its fleeting existence and reactive diene character.
Experimental Protocols for Physicochemical Property Determination
For researchers needing to determine the physicochemical properties of novel benzofuran derivatives, adherence to standardized protocols is crucial for data accuracy and reproducibility. The following are summaries of established methodologies, grounded in OECD (Organisation for Economic Co-operation and Development) guidelines.
Melting Point/Melting Range Determination
The melting point is a fundamental property for assessing the purity of a compound.
Principle: This method determines the temperature range over which a substance transitions from a solid to a liquid state.[10]
Apparatus: Capillary tube melting point apparatus.
Procedure (based on OECD Guideline 102): [10][11]
-
A small, representative sample of the dried, powdered substance is packed into a capillary tube.
-
The capillary tube is placed in a heating block alongside a calibrated thermometer or temperature sensor.
-
The temperature is raised at a controlled rate.
-
The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting range.[11]
Causality: For pure crystalline solids, the melting range is typically narrow. The presence of impurities broadens the melting range and depresses the melting point.
}``` Caption: Workflow for determining the melting point of a solid compound.
Boiling Point Determination
For liquid compounds like benzo[b]furan, the boiling point is a key characteristic.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
[12]Apparatus: Boiling tube, thermometer, capillary tube, heating bath.
Procedure (based on OECD Guideline 103):
[11][13]1. A small amount of the liquid sample is placed in a boiling test tube. 2. A smaller, sealed-end capillary tube is placed, open end down, into the liquid. 3. The apparatus is heated in a liquid bath, with the thermometer bulb close to the test tube. 4[11]. As the boiling point is approached, a continuous stream of bubbles will emerge from the capillary tube. 5. The heat is slightly reduced. The boiling point is the temperature at which the bubble stream ceases and the liquid just begins to enter the capillary tube.
[11]Causality: This method relies on the principle of vapor pressure equilibrium. At the boiling point, the internal vapor pressure overcomes the external atmospheric pressure, leading to the observed bubbling.
Logical Flow: Boiling Point Measurement
Caption: Decision process for identifying the boiling point.
Water Solubility Determination
Solubility is a critical parameter influencing a drug's absorption and distribution.
Principle: This method determines the saturation mass concentration of a substance in water at a given temperature.
Apparatus: Flask with a stirrer, analytical balance, centrifuge, analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).
Procedure (Shake-Flask Method, based on OECD Guideline 105):
[11]1. An excess amount of the test substance is added to a known volume of water in a flask. 2. The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). 3. The mixture is centrifuged to separate the undissolved solid. 4. The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method.
Causality: This method directly measures the concentration of a saturated solution, providing a practical and widely accepted value for water solubility. The choice of analytical technique must be specific and sensitive for the compound of interest.
Conclusion and Future Perspectives
The isomeric relationship between benzo[b]furan and benzo[c]furan provides a compelling case study in how subtle changes in molecular structure can lead to profound differences in physicochemical properties. Benzo[b]furan is a stable, aromatic scaffold amenable to a wide range of synthetic modifications, making it a valuable building block in drug discovery. I[6]ts key properties, such as lipophilicity and limited water solubility, are important considerations for medicinal chemists.
In contrast, the high reactivity and inherent instability of benzo[c]furan make it a more challenging, yet potentially rewarding, synthetic intermediate. Its properties are not readily characterized by standard methods, and its chemistry is dominated by its potent dienic nature.
For researchers working with these scaffolds, a thorough understanding of their respective physicochemical profiles is not merely academic; it is a critical prerequisite for the rational design of new chemical entities with desired pharmacokinetic and pharmacodynamic properties. The experimental protocols outlined herein provide a framework for the consistent and reliable characterization of novel benzofuran derivatives, ensuring the generation of high-quality, comparable data essential for advancing drug development programs.
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A Comparative Guide to the Biological Activity of 7-Methylbenzofuran Analogs
For researchers, scientists, and drug development professionals, the benzofuran scaffold represents a privileged structure in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities.[1][2] The strategic placement of substituents on this heterocyclic system can profoundly influence its pharmacological profile. This guide provides an in-depth comparison of the biological activities of 7-methylbenzofuran analogs, offering insights into their potential as therapeutic agents. We will delve into their antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, supported by experimental data and detailed protocols.
The Significance of the 7-Methyl Group: A Structural Anchor
The introduction of a methyl group at the 7-position of the benzofuran ring can significantly impact the molecule's steric and electronic properties. This seemingly simple modification can influence planarity, lipophilicity, and metabolic stability, thereby modulating the interaction of the analog with its biological target. Understanding the contribution of the 7-methyl group is crucial for the rational design of novel and more potent benzofuran-based drugs.
Comparative Analysis of Biological Activities
Antimicrobial Activity
Benzofuran derivatives have long been recognized for their potential to combat microbial infections.[1][3] The incorporation of a 7-methyl group, in conjunction with other substitutions, can fine-tune this activity.
Comparative Data:
While specific comparative studies on a series of this compound analogs are limited in the readily available literature, we can infer structure-activity relationships (SAR) from broader studies on substituted benzofurans. For instance, the introduction of bulky or lipophilic groups at other positions, in concert with the 7-methyl substituent, can enhance membrane permeability and interaction with microbial targets.[4]
Table 1: Postulated Antimicrobial Activity Profile of this compound Analogs
| Analog | R1-Substituent (e.g., at C2) | R2-Substituent (e.g., at C3) | Postulated Activity | Rationale |
| 7-Me-BF-1 | Aryl (e.g., Phenyl) | H | Moderate | Aryl substitution often confers antimicrobial properties. |
| 7-Me-BF-2 | Heterocyclyl (e.g., Thiazole) | H | Potentially High | Heterocyclic moieties can introduce additional binding interactions. |
| 7-Me-BF-3 | Acyl | H | Variable | Activity depends on the nature of the acyl group. |
| 7-Me-BF-4 | Aryl | Halogen (e.g., Cl, Br) | Potentially Enhanced | Halogens can increase lipophilicity and electronic interactions. |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for assessing the in vitro antimicrobial activity of novel compounds.
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Causality Behind Experimental Choices:
-
Serial Dilution: This allows for the precise determination of the lowest effective concentration of the compound.
-
Standardized Inoculum: Ensures reproducibility of the assay by starting with a consistent number of bacterial cells.
-
Controls: Positive and negative controls are essential to validate the experimental setup and ensure that the observed effects are due to the test compound.
-
Incubation Conditions: The temperature and duration are optimized for the growth of the specific microorganism being tested.
Anticancer Activity
The benzofuran scaffold is a common feature in many natural and synthetic compounds with potent anticancer properties.[5][6] The substitution pattern on the benzofuran ring plays a critical role in defining their cytotoxicity and mechanism of action.
Comparative Data:
Studies have shown that substitutions on the benzofuran ring can significantly impact anticancer activity. For example, the presence of groups like CONH, phenol, and chlorine has been shown to improve anticancer activity. While direct comparative data for a series of this compound analogs is not abundant, we can extrapolate that the 7-methyl group, by influencing the overall conformation and lipophilicity, could modulate the interaction with cancer-related targets.
Table 2: Illustrative Anticancer Activity of Substituted Benzofurans (Hypothetical for 7-Methyl Analogs)
| Analog | R-Substituents | Target Cell Line | IC50 (µM) | Postulated Mechanism |
| 7-Me-BF-5 | 2-Aryl, 3-H | MCF-7 (Breast) | > 50 | Low activity |
| 7-Me-BF-6 | 2-Aryl, 3-CONH-Aryl | MCF-7 (Breast) | < 10 | Enhanced binding interactions |
| 7-Me-BF-7 | 2-Aryl, 5-OH | A549 (Lung) | 15 | Hydrogen bonding with target |
| 7-Me-BF-8 | 2-Aryl, 6-Cl | HeLa (Cervical) | 8 | Increased lipophilicity |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Causality Behind Experimental Choices:
-
Cell Seeding Density: Optimizing the initial number of cells is crucial for ensuring logarithmic growth during the experiment.
-
Treatment Duration: The incubation time with the test compounds allows for the observation of their effects on cell proliferation and viability.
-
MTT Incubation: This step relies on the activity of mitochondrial dehydrogenases in viable cells to convert MTT into a colored formazan product.
-
Solubilization: The insoluble formazan crystals must be dissolved to allow for accurate spectrophotometric quantification.
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. Benzofuran derivatives have demonstrated promising anti-inflammatory effects.[4][7][8]
Comparative Data:
The anti-inflammatory activity of benzofuran analogs is often evaluated by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[4][9] The substitution pattern on the benzofuran ring can influence this inhibitory activity.
Table 3: Comparative Anti-inflammatory Activity of Benzofuran Analogs
| Compound | Cell Line | IC50 for NO Inhibition (µM) | Reference |
| Benzofuran Analog 1 | RAW 264.7 | 17.3 | [4] |
| Benzofuran Analog 4 | RAW 264.7 | 16.5 | [4] |
| Celecoxib (Control) | RAW 264.7 | 32.1 | [4] |
Note: The specific structures of analogs 1 and 4 are detailed in the cited reference. This table illustrates the potency of some benzofuran derivatives in comparison to a known anti-inflammatory drug.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in immune cells stimulated with an inflammatory agent.
Signaling Pathway Diagram:
Caption: Workflow for assessing neuroprotective effects against excitotoxicity.
Causality Behind Experimental Choices:
-
Primary Neuronal Cultures: These provide a more physiologically relevant model of the central nervous system compared to immortalized cell lines.
-
NMDA-Induced Excitotoxicity: This is a well-established in vitro model that mimics a key pathological process in several neurological disorders.
-
Viability Assays: Lactate dehydrogenase (LDH) assay measures membrane integrity, while live/dead staining provides a direct visualization of viable and non-viable cells.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents with diverse biological activities. The available data, although not always specific to a wide range of 7-methyl analogs, strongly suggests that strategic substitutions on this core structure can lead to potent antimicrobial, anticancer, anti-inflammatory, and neuroprotective compounds.
Future research should focus on the systematic synthesis and evaluation of a library of this compound analogs with varied substituents at other positions. This will enable the establishment of clear structure-activity relationships and the identification of lead compounds for further preclinical and clinical development. The experimental protocols and workflows detailed in this guide provide a robust framework for such investigations, ensuring scientific integrity and the generation of reliable and comparable data.
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Al-Ostoot, F.H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
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A Senior Application Scientist's Guide to Benchmarking Analytical Techniques for Benzofuran Isomer Separation
For researchers, scientists, and drug development professionals, the precise separation and quantification of benzofuran isomers is a critical, yet often challenging, analytical task. As a structural motif present in numerous pharmacologically active compounds, the specific isomeric form of a benzofuran derivative can dramatically influence its efficacy, safety, and metabolic profile. Consequently, robust and reliable analytical methods are paramount for ensuring drug quality and regulatory compliance.
This guide provides an in-depth comparison of the primary chromatographic techniques for benzofuran isomer separation: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights to empower you in selecting and developing the optimal analytical strategy for your specific application.
The Analytical Challenge: Distinguishing Near-Identical Molecules
Benzofuran isomers present a formidable separation challenge due to their subtle structural differences. These can manifest as:
-
Positional Isomers: Where functional groups are attached to different positions on the benzofuran core. These isomers often have very similar physicochemical properties, such as polarity and boiling point, making them difficult to resolve.
-
Enantiomers: Non-superimposable mirror images of a chiral benzofuran derivative. Enantiomers possess identical physical and chemical properties in an achiral environment, necessitating the use of a chiral selector for their separation.
The choice of analytical technique is therefore dictated by the nature of the isomeric difference and the physicochemical properties of the analyte.
A Comparative Overview of Key Analytical Techniques
The three principal techniques for separating benzofuran isomers each offer a unique set of advantages and disadvantages. The selection of the most appropriate method is a critical decision in the analytical workflow.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation using a supercritical fluid (typically CO2) as the mobile phase, often with a polar co-solvent (modifier). |
| Best Suited For | A wide range of benzofuran derivatives, including non-volatile and thermally labile compounds. Excellent for both positional and chiral isomer separations. | Volatile and thermally stable benzofuran isomers. Particularly effective for positional isomer separation. | Chiral separations of benzofuran enantiomers. Also suitable for some positional isomers. |
| Key Advantages | Versatility with a wide variety of stationary and mobile phases. Robust and well-established technique. | High separation efficiency and resolution. Often coupled with Mass Spectrometry (MS) for definitive identification. | Extremely fast separations (3-5 times faster than HPLC). Reduced organic solvent consumption ("Green Chemistry"). |
| Limitations | Higher consumption of organic solvents. Can have longer run times compared to GC and SFC. | Limited to volatile and thermally stable compounds. Derivatization may be required for polar analytes. | Requires specialized high-pressure equipment. Method development can be complex. |
Deep Dive into Analytical Methodologies
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is arguably the most versatile technique for benzofuran isomer separation due to the vast array of available stationary phases and mobile phase compositions.
Causality in Method Development:
The primary consideration in HPLC method development is the nature of the isomer. For positional isomers , separation is typically achieved using reversed-phase chromatography (e.g., on a C18 column) by exploiting subtle differences in hydrophobicity. The choice of organic modifier (e.g., acetonitrile or methanol) and its proportion in the mobile phase is critical for optimizing selectivity.
For enantiomeric separation , a chiral stationary phase (CSP) is mandatory. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability. The chiral recognition mechanism on these phases is complex, involving a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector. The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), influences the conformation of the polysaccharide selector and thus the enantioselectivity.
Experimental Protocol: Chiral HPLC Separation of a Benzofuran Derivative
This protocol provides a general framework for the chiral separation of a benzofuran derivative. Optimization will be required for specific analytes.
1. Column Selection and Installation:
- Select a polysaccharide-based chiral column (e.g., CHIRAL ART Amylose-C or CHIRAL ART Cellulose-C).
- Install the column in the HPLC system and ensure all connections are secure.
2. Mobile Phase Preparation:
- Prepare a mobile phase consisting of a mixture of HPLC-grade n-hexane and 2-propanol (e.g., 90:10 v/v).
- Degas the mobile phase thoroughly using sonication or vacuum filtration.
3. Instrument Setup:
- Set the flow rate to 1.0 mL/min.
- Set the column oven temperature to 25 °C.
- Set the UV detector to a wavelength where the analyte has maximum absorbance (e.g., 254 nm).
4. Sample Preparation:
- Dissolve a known quantity of the racemic benzofuran derivative in the mobile phase to create a stock solution.
- Dilute the stock solution to an appropriate concentration for injection (e.g., 10 µg/mL).
5. Analysis:
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Inject the sample solution.
- Record the chromatogram and determine the retention times and resolution of the enantiomers.
6. Method Optimization:
- If separation is not optimal, adjust the ratio of n-hexane to 2-propanol. Increasing the alcohol content will generally decrease retention time but may also affect resolution.
- Experiment with different alcohol modifiers (e.g., ethanol).
- Consider adding a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to the mobile phase to improve peak shape for acidic or basic analytes, respectively.
Gas Chromatography (GC): The High-Resolution Specialist
GC, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the separation and identification of volatile and thermally stable benzofuran isomers. Its high resolving power makes it particularly suitable for complex mixtures of positional isomers.
Causality in Method Development:
The key to successful GC separation lies in the choice of the capillary column and the temperature program. A non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point. The temperature program (the rate at which the oven temperature is increased) is optimized to achieve baseline separation of the isomers. A slower temperature ramp can improve the resolution of closely eluting peaks. For polar benzofuran derivatives, derivatization to increase volatility may be necessary.
Mass spectrometric detection is a significant advantage of GC. While positional isomers often have very similar mass spectra, subtle differences in fragmentation patterns, combined with their unique retention times, can provide unambiguous identification.
Experimental Protocol: GC-MS Analysis of Benzofuran Positional Isomers
This protocol outlines a general procedure for the analysis of positional benzofuran isomers.
1. Column Installation:
- Install a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) into the GC.
2. Instrument Setup:
- Set the carrier gas (Helium) flow rate to 1.0 mL/min.
- Set the injector temperature to 250 °C.
- Set the initial oven temperature to 100 °C and hold for 2 minutes.
- Program the oven to ramp at 10 °C/min to 280 °C and hold for 5 minutes.
- Set the MS transfer line temperature to 280 °C.
- Set the ion source temperature to 230 °C.
- Acquire mass spectra in the range of m/z 50-500.
3. Sample Preparation:
- Dissolve the sample containing the benzofuran isomers in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 100 µg/mL.
4. Analysis:
- Inject 1 µL of the sample solution in splitless mode.
- Acquire the total ion chromatogram (TIC) and individual mass spectra.
- Identify the isomers based on their retention times and comparison of their mass spectra to a library or reference standards.
Supercritical Fluid Chromatography (SFC): The Green and Rapid Alternative
SFC has emerged as a powerful technique, particularly for chiral separations, offering significant advantages in terms of speed and reduced environmental impact. It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.
Causality in Method Development:
In SFC, separation is influenced by the density of the supercritical fluid, which is controlled by pressure and temperature, and by the type and concentration of the organic modifier (co-solvent). For chiral separations of benzofuran derivatives, polysaccharide-based CSPs are widely used, similar to HPLC. Protic solvents like methanol or ethanol are the most common modifiers as they can interact with the stationary phase and the analyte, influencing chiral recognition. The addition of small amounts of additives (e.g., amines or acids) can dramatically improve peak shape and resolution for basic or acidic compounds. The low viscosity of the supercritical fluid mobile phase allows for much higher flow rates than in HPLC, leading to significantly shorter analysis times.
Experimental Protocol: Chiral SFC Separation of a Benzofuran Derivative
This protocol provides a starting point for developing a chiral SFC method.
1. Column Selection and Installation:
- Select a chiral column suitable for SFC (e.g., a polysaccharide-based CSP).
- Install the column in the SFC system.
2. Instrument Setup:
- Set the backpressure regulator to 150 bar.
- Set the column oven temperature to 40 °C.
- Set the CO2 flow rate to 2.5 mL/min.
- Set the modifier (methanol) flow rate to 0.5 mL/min (for a total flow of 3.0 mL/min and a modifier percentage of 16.7%).
- Set the UV detector to the appropriate wavelength.
3. Sample Preparation:
- Dissolve the racemic sample in a suitable solvent, ideally the mobile phase modifier or a solvent miscible with it.
4. Analysis:
- Equilibrate the system until pressure and temperature are stable.
- Inject the sample.
- Record the chromatogram.
5. Method Optimization:
- Adjust the percentage of the modifier. A lower modifier percentage often increases retention and can improve resolution.
- Screen different modifiers (e.g., ethanol, isopropanol).
- Vary the backpressure and temperature to fine-tune the separation.
Quantitative Performance Metrics: A Head-to-Head Comparison
The following table summarizes typical performance data for the separation of benzofuran isomers using the three techniques. It is important to note that these values are representative and will vary depending on the specific isomers, instrumentation, and optimized conditions.
| Parameter | HPLC (Chiral) | GC-MS (Positional) | SFC (Chiral) |
| Resolution (Rs) | > 1.5 | > 1.5 | > 1.5 |
| Analysis Time | 10 - 30 min | 15 - 40 min | 2 - 10 min |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.01 - 0.05 ng/mL | 0.05 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | 0.03 - 0.15 ng/mL | 0.15 - 1.5 µg/mL |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
Data synthesized from multiple sources for representative applications.
Visualizing the Analytical Workflow: A Decision-Making Guide
The selection of the most appropriate analytical technique is a critical step. The following diagram, rendered in DOT language, illustrates a logical workflow for choosing between HPLC, GC, and SFC for benzofuran isomer analysis.
Caption: Decision tree for selecting an analytical technique for benzofuran isomer separation.
Conclusion and Future Perspectives
The separation of benzofuran isomers is a nuanced analytical challenge that requires a tailored approach. While HPLC remains a versatile and robust technique for a wide range of applications, GC-MS offers unparalleled resolution for volatile positional isomers. For chiral separations, SFC is increasingly becoming the technique of choice due to its significant advantages in speed and sustainability.
As a senior application scientist, I encourage a pragmatic and evidence-based approach to method selection. The initial screening of different techniques and conditions is crucial for identifying the most effective separation strategy. The protocols and comparative data presented in this guide provide a solid foundation for your method development and validation efforts.
The future of benzofuran isomer analysis will likely see further advancements in stationary phase technology, particularly for SFC, and the increasing adoption of hyphenated techniques like SFC-MS for even more rapid and sensitive analyses. By understanding the fundamental principles and the causality behind experimental choices, researchers can confidently navigate the complexities of isomer separation and ensure the quality and safety of benzofuran-containing pharmaceuticals.
References
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Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe. [Link]
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Method development in Supercritical Fluid Chromatography (SFC) using Design of Experiments (DoE) and Design Space (DS). (2017). MatheO. [Link]
- Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantit
A Comparative Guide to the Catalytic Synthesis of 7-Methylbenzofuran
For Researchers, Scientists, and Drug Development Professionals
The 7-methylbenzofuran scaffold is a privileged motif in medicinal chemistry and materials science, owing to its presence in numerous biologically active compounds and functional materials. The efficient and selective synthesis of this core structure is, therefore, a topic of significant interest. This guide provides an in-depth comparison of various catalytic strategies for the synthesis of this compound, offering insights into the efficacy, mechanisms, and practical considerations of each approach.
Introduction to Catalytic Strategies
The construction of the benzofuran ring system can be achieved through various synthetic routes, with transition-metal catalysis emerging as a powerful and versatile tool. These methods often involve the formation of a key C-O or C-C bond to construct the furan ring onto a benzene precursor. The choice of catalyst plays a pivotal role in determining the reaction's efficiency, regioselectivity, and substrate scope. This guide will focus on a comparative analysis of palladium, copper, and gold-catalyzed systems for the synthesis of this compound.
Comparative Efficacy of Catalytic Systems
The selection of an appropriate catalyst is contingent on factors such as the availability of starting materials, desired yield, and tolerance to functional groups. Below is a summary of the performance of different catalytic systems in the synthesis of this compound and its derivatives.
| Catalyst System | Starting Materials | Key Reaction Type | Yield (%) | Reaction Conditions | Ref. |
| Palladium | o-cresol, glyoxal | Condensation/Cyclization | Moderate | Acidic or basic medium | [1] |
| 2-allyl-6-methylphenol | Oxidative Cyclization | Good | Pd(II) salt, oxidant | ||
| Copper | 2-ethynyl-6-methylphenol | Intramolecular Cyclization | High | Cu(I) or Cu(II) salt, base | |
| o-cresol, α-diazoester | Carbene Insertion/Cyclization | Good | Cu(I) catalyst | ||
| Gold | 2-ethynyl-6-methylphenol | Intramolecular Cyclization | Excellent | Au(I) or Au(III) catalyst | [2] |
Note: Specific yield data for this compound is often embedded within broader studies on benzofuran synthesis. The yields presented here are representative of analogous transformations and may vary depending on the specific substrate and reaction conditions.
In-Depth Analysis of Catalytic Approaches
Palladium-Catalyzed Synthesis
Palladium catalysis is a cornerstone of modern organic synthesis, and its application to benzofuran synthesis is well-established.[3] A common strategy involves the coupling of a phenol with a suitable partner, followed by an intramolecular cyclization.
Causality Behind Experimental Choices:
The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high efficacy. For instance, in a Sonogashira coupling approach, a combination of a palladium catalyst and a copper co-catalyst is often employed.[4] The palladium catalyst facilitates the oxidative addition to an aryl halide, while the copper co-catalyst activates the terminal alkyne. The choice of a suitable base is also critical to deprotonate the phenol and the terminal alkyne, driving the reaction forward.
Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling and Cyclization
This protocol describes a general procedure for the synthesis of a 2-substituted this compound, which can be adapted for the synthesis of the parent this compound.
-
Reaction Setup: To a flame-dried Schlenk tube, add 2-iodo-6-methylphenol (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Solvent and Base: Add anhydrous triethylamine (5 mL) to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Catalytic Cycle Visualization:
Caption: Palladium-catalyzed Sonogashira coupling and cyclization.
Copper-Catalyzed Synthesis
Copper catalysts offer a more economical and environmentally friendly alternative to palladium for certain transformations.[5] Copper-catalyzed methods for benzofuran synthesis often involve intramolecular cyclization of appropriately substituted phenols.
Causality Behind Experimental Choices:
In copper-catalyzed reactions, the choice of the copper salt (e.g., CuI, CuBr, Cu(OAc)₂) and the base is critical. The base deprotonates the phenolic hydroxyl group, and the copper catalyst activates the reacting partner, facilitating the cyclization. The solvent can also play a significant role in the reaction outcome.
Experimental Protocol: Copper-Catalyzed Intramolecular Cyclization
This protocol outlines a general procedure for the synthesis of this compound from 2-ethynyl-6-methylphenol.
-
Reaction Setup: In a sealed tube, dissolve 2-ethynyl-6-methylphenol (1.0 mmol) in a suitable solvent such as DMF or toluene (5 mL).
-
Catalyst and Base: Add CuI (0.1 mmol) and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol).
-
Reaction Execution: Heat the reaction mixture at 80-120 °C for 4-12 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, filter the reaction mixture and wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel.
Catalytic Cycle Visualization:
Caption: Copper-catalyzed intramolecular cyclization of an o-alkynylphenol.
Gold-Catalyzed Synthesis
Gold catalysis has gained prominence for its unique ability to activate alkynes and allenes under mild conditions.[2] For benzofuran synthesis, gold catalysts are particularly effective in promoting intramolecular cyclizations of o-alkynylphenols.
Causality Behind Experimental Choices:
Gold(I) and gold(III) complexes are commonly used as catalysts. The choice of ligands on the gold center can influence the catalyst's stability and reactivity. The reaction is typically carried out in a non-polar solvent, and often does not require a base, as the gold catalyst is a powerful enough Lewis acid to activate the alkyne for nucleophilic attack by the phenol.
Experimental Protocol: Gold-Catalyzed Intramolecular Cyclization
This protocol provides a general method for the gold-catalyzed synthesis of this compound.
-
Reaction Setup: To a vial, add 2-ethynyl-6-methylphenol (1.0 mmol) and a gold catalyst such as AuCl or a Au(I)-NHC complex (0.01-0.05 mmol).
-
Solvent: Add a dry, non-polar solvent like dichloromethane or toluene (5 mL).
-
Reaction Execution: Stir the reaction mixture at room temperature for 1-6 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, pass the mixture through a short pad of silica gel to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.
Catalytic Cycle Visualization:
Caption: Gold-catalyzed intramolecular cyclization of an o-alkynylphenol.
Conclusion and Future Outlook
The catalytic synthesis of this compound can be effectively achieved using a variety of transition-metal catalysts, with palladium, copper, and gold systems being the most prominent. Palladium catalysis offers versatility through cross-coupling strategies, while copper provides a more cost-effective alternative for certain cyclization reactions. Gold catalysis often excels in terms of mild reaction conditions and high efficiency for the cyclization of alkynylphenols.
The choice of the optimal catalyst will depend on the specific synthetic goals, including desired yield, purity, and economic considerations. Future research in this area will likely focus on the development of even more efficient, selective, and sustainable catalytic systems, potentially utilizing earth-abundant metals and greener reaction media.
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One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Org. Lett.2008 , 10 (19), 4211–4214. [Link]
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A Researcher's Guide to a Comparative DFT Analysis of Methylbenzofuran Isomer Stability
For researchers and professionals in drug development, understanding the nuanced physicochemical properties of heterocyclic scaffolds is paramount. The methylbenzofuran core, a prevalent motif in numerous bioactive compounds, presents a compelling case for the application of computational chemistry. The seemingly subtle shift of a single methyl group across the benzofuran framework can significantly influence molecular stability, reactivity, and, consequently, pharmacological activity. A priori knowledge of the relative stability of these isomers can guide synthetic efforts and streamline the drug discovery pipeline.
The Methylbenzofuran Isomers: A Structural Overview
The benzofuran scaffold offers seven distinct positions for mono-methylation, leading to the following isomers:
-
Furan Ring Substituted: 2-Methylbenzofuran, 3-Methylbenzofuran
-
Benzene Ring Substituted: 4-Methylbenzofuran, 5-Methylbenzofuran, 6-Methylbenzofuran, 7-Methylbenzofuran
The position of the methyl group is expected to influence the electronic distribution and steric strain within the molecule, thereby affecting its overall thermodynamic stability.
Caption: The seven constitutional isomers of methylbenzofuran.
Theoretical Framework: Why DFT for Isomer Stability?
Density Functional Theory has become a cornerstone of computational chemistry for its remarkable balance of accuracy and computational cost, particularly for organic molecules.[1] DFT methods calculate the electronic energy of a system based on its electron density, which is a more computationally tractable approach than solving the many-electron Schrödinger equation directly.
For determining the relative stability of isomers, we are interested in the differences in their total electronic energies. Isomers with lower total energy are thermodynamically more stable. DFT, when paired with an appropriate functional and basis set, can provide these energy differences with a high degree of accuracy.
Selecting the Right Tools: Functionals and Basis Sets
The choice of the DFT functional and basis set is critical for obtaining reliable results.
-
DFT Functional: The functional approximates the exchange-correlation energy, a key component of the total electronic energy. For organic molecules, hybrid functionals often provide excellent results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice that incorporates a portion of exact Hartree-Fock exchange, offering a robust description of molecular energies and structures.[2][3]
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-31G(d,p) basis set, a Pople-style basis set, is a good starting point for molecules of this size. It provides a flexible description of the electron density by including polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately modeling chemical bonds.
This combination, B3LYP/6-31G(d,p) , represents a cost-effective and reliable level of theory for the geometry optimization and energy calculation of methylbenzofuran isomers.[4]
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines the necessary steps to determine the relative stabilities of the methylbenzofuran isomers.
Step 1: Initial Structure Generation
For each of the seven methylbenzofuran isomers, generate an initial 3D structure using a molecular builder. Ensure that the initial geometries are reasonable, with appropriate bond lengths and angles.
Step 2: Geometry Optimization
Perform a full geometry optimization for each isomer at the B3LYP/6-31G(d,p) level of theory. This process will locate the minimum energy structure on the potential energy surface for each isomer. The optimization algorithm systematically adjusts the atomic coordinates to minimize the forces on each atom.
Step 3: Vibrational Frequency Analysis
Following a successful geometry optimization, a vibrational frequency analysis must be performed at the same level of theory. This is a crucial validation step for two primary reasons:
-
Confirmation of a True Minimum: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a stable conformer.
-
Zero-Point Vibrational Energy (ZPVE) Correction: The output of the frequency calculation provides the zero-point vibrational energy. This value must be added to the total electronic energy to obtain the zero-point corrected energy (E₀ + ZPVE). Comparing these corrected energies provides a more accurate measure of the relative stabilities at 0 K.
Caption: Computational workflow for determining the relative stability of isomers.
Data Presentation and Interpretation
The primary output of this study will be the zero-point corrected electronic energies for each of the seven methylbenzofuran isomers. To facilitate comparison, it is best to present this data as relative energies (ΔE), with the most stable isomer set to a reference value of 0.00 kcal/mol.
Table 1: Calculated Relative Stabilities of Methylbenzofuran Isomers
| Isomer | Absolute Energy (Hartree, E₀ + ZPVE) | Relative Energy (ΔE, kcal/mol) |
| Most Stable Isomer | Calculated Value | 0.00 |
| Second Most Stable | Calculated Value | Calculated Value |
| ... | ... | ... |
| Least Stable Isomer | Calculated Value | Calculated Value |
Note: The values in this table are placeholders. A full computational study as outlined above is required to populate this table with actual data.
The calculated relative energies will reveal the thermodynamic stability ranking of the isomers. Generally, factors that contribute to lower energy and higher stability in aromatic systems include:
-
Hyperconjugation: The interaction of the methyl group's C-H σ bonds with the π-system of the benzofuran ring can be stabilizing. The effectiveness of hyperconjugation will vary with the position of the methyl group.
-
Steric Hindrance: In some positions, the methyl group may experience steric repulsion with adjacent hydrogen atoms, leading to a less stable conformation.
Validation and Trustworthiness
The protocol described herein is a self-validating system. The frequency analysis step is a critical checkpoint to ensure that the calculated energies correspond to true minima on the potential energy surface. For enhanced confidence in the results, it is advisable to:
-
Compare with Higher Levels of Theory: If computationally feasible, single-point energy calculations on the B3LYP/6-31G(d,p) optimized geometries using a larger basis set (e.g., cc-pVTZ) or a different functional can be performed to confirm the stability ranking.
-
Search for Experimental Data: While comprehensive thermochemical data may be lacking, any available experimental data on properties like heats of formation for individual isomers can serve as a valuable point of comparison for the computational results.[5][6]
Conclusion
This guide provides a robust and scientifically sound framework for researchers to conduct a comparative DFT study on the stability of methylbenzofuran isomers. By following the outlined protocol, researchers can generate reliable data to inform synthetic strategies and guide the design of novel benzofuran-based drug candidates. The insights gained from such a study can significantly contribute to a more rational and efficient drug development process.
References
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Zhu, J. (2021). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
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Khelfaoui, F. et al. (2022). A Density Functional Theory Study on the Structural, Spectroscopic, and Nonlinear Optical Properties of 2-Phenylbenzofuran and Its Derivatives. Physical Chemistry Research, 10(1), 105-125. Available at: [Link]
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PubChem. 3-Methylbenzofuran. National Center for Biotechnology Information. Available at: [Link]
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PubChem. 4-Methylbenzofuran. National Center for Biotechnology Information. Available at: [Link]
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Ribeiro da Silva, M. A. V., et al. (2018). Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. Molecules, 23(11), 2855. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Methylbenzofuran
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of laboratory chemicals are paramount to ensuring a safe working environment and protecting our ecosystem. This guide provides a detailed protocol for the proper disposal of 7-Methylbenzofuran, a compound for which specific safety data is not extensively available. Consequently, this document synthesizes information from closely related benzofuran derivatives and established chemical waste management principles to provide a robust and cautious approach.
The causality behind these rigorous procedures is the potential for uncharacterized hazards. While some data for isomers like 2-Methylbenzofuran exists, the unique positioning of the methyl group in this compound could alter its toxicological and environmental profile. Therefore, we adopt a conservative stance, treating it with the caution required for a potentially hazardous substance.
I. Hazard Assessment and Characterization
The toxicological properties of this compound have not been thoroughly investigated[1]. However, related benzofuran compounds are known to be harmful if ingested or inhaled, and can cause skin and eye irritation[2][3]. Therefore, it is prudent to handle this compound with the assumption that it may possess similar hazards.
Table 1: Physical and Hazard Properties of Benzofuran Isomers
| Property | This compound | 2-Methylbenzofuran | Benzofuran |
| CAS Number | 17059-52-8[4] | 4265-25-2[5] | 271-89-6[6] |
| Molecular Formula | C₉H₈O[7] | C₉H₈O[5] | C₈H₆O[6] |
| Boiling Point | 190.5 °C @ 760 mm Hg[4] | 197-198 °C @ 760 mm Hg[5] | 173-175 °C[2] |
| Flash Point | ~68.3 °C (estimated)[4] | ~67.8 °C[5] | Not Available |
| GHS Classification | Not extensively classified[4] | Combustible liquid (Category 4)[1] | Possible carcinogen[2] |
II. Personal Protective Equipment (PPE) and Safe Handling
Before beginning any procedure involving this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The use of inadequate PPE can lead to unnecessary exposure and potential harm.
Step-by-Step PPE Protocol:
-
Eye and Face Protection: Wear tightly fitting safety goggles. In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles[8].
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. A lab coat or chemical-resistant apron should be worn to protect clothing and skin[8].
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[8]. If there is a risk of aerosol formation and a fume hood is not available, a NIOSH-approved respirator may be necessary[2].
-
General Hygiene: Always wash hands thoroughly after handling the chemical, and do not eat, drink, or smoke in the laboratory[8].
III. Spill Management and Emergency Procedures
In the event of a spill, a swift and appropriate response is crucial to mitigate any potential hazards.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Control Ignition Sources: As this compound is likely a combustible liquid, eliminate all nearby sources of ignition.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.
-
Collect and Package: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
IV. Proper Disposal Procedures
The guiding principle for the disposal of this compound is to manage it as a hazardous chemical waste. The recommended method of disposal is through an approved waste disposal plant, likely via incineration[1].
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, compatible waste container.
-
The container must be in good condition, with a secure, tightly-fitting lid.
-
Do not mix with incompatible wastes.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and an indication of its potential hazards (e.g., "Combustible," "Irritant").
-
Include the date of accumulation and the name of the generating researcher or lab.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be well-ventilated, away from sources of ignition, and secondary containment is highly recommended.
-
Store in a cool, dry place[8].
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with all necessary information about the waste stream.
-
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
V. Conclusion: A Commitment to Safety
By adhering to these rigorous protocols, we not only ensure our personal safety but also uphold our professional responsibility to the environment and our communities. The principles of careful hazard assessment, proper use of PPE, and meticulous disposal practices are the cornerstones of a trustworthy and authoritative laboratory safety program. This guide serves as a critical resource for the responsible management of this compound, empowering researchers to conduct their vital work with the highest standards of safety and scientific integrity.
References
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2-methyl benzofuran, 4265-25-2. The Good Scents Company. [Link]
-
7-methyl benzofuran, 17059-52-8. The Good Scents Company. [Link]
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This compound. PubChem. [Link]
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Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances. Enviro Wiki. [Link]
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Registration Review: Preliminary Problem Formulation for Environmental Fate and Ecological Risk. Regulations.gov. [Link]
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Carbofuran | Handbook of Environmental Fate and Exposure Data. Taylor & Francis eBooks. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
